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  • Product: Methyl 3-methyl-4-oxononanoate
  • CAS: 89631-03-8

Core Science & Biosynthesis

Foundational

Molecular Structure and Stereochemistry of Methyl 3-methyl-4-oxononanoate

Executive Summary Methyl 3-methyl-4-oxononanoate is a highly versatile γ -keto ester that serves as a critical chiral building block in organic synthesis and flavor chemistry. Its primary industrial and academic signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyl-4-oxononanoate is a highly versatile γ -keto ester that serves as a critical chiral building block in organic synthesis and flavor chemistry. Its primary industrial and academic significance lies in its role as the direct precursor to cognac lactones (5-pentyl-4-methyldihydro-2(3H)-furanone), a family of high-value sensory compounds found in oak wood and aged spirits. Because the olfactory and biological properties of these lactones are entirely dependent on their absolute configuration, understanding the stereochemical dynamics and the chemoenzymatic functionalization of methyl 3-methyl-4-oxononanoate is paramount for drug development professionals and synthetic chemists.

This whitepaper provides an in-depth analysis of the molecule's structural properties, the causality behind its stereoselective reduction, and a self-validating protocol for synthesizing enantiopure lactone derivatives.

Molecular Architecture & Physicochemical Profile

The molecular architecture of methyl 3-methyl-4-oxononanoate features a linear nine-carbon nonanoate backbone, modified by a methyl ester at C1, a methyl branch at C3, and a ketone group at C4. The C5–C9 segment forms a hydrophobic pentyl tail. The strategic placement of the C4 ketone adjacent to the C3 stereocenter allows for highly predictable 1,2-asymmetric induction during nucleophilic or enzymatic hydride addition.

Table 1: Structural & Physicochemical Profile

PropertySpecification
IUPAC Name Methyl 3-methyl-4-oxononanoate
Chemical Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Functional Groups Methyl ester, Ketone, Pentyl chain
Chiral Centers C3 (1 stereocenter: yields 3R and 3S enantiomers)
Downstream Derivative Cognac Lactone (3-methyl-4-nonanolide)

Stereochemical Dynamics & Biological Significance

Methyl 3-methyl-4-oxononanoate possesses a single stereocenter at the C3 position. When subjected to stereoselective reduction at the C4 carbonyl, a second chiral center is generated, leading to four possible stereoisomers of the resulting γ -hydroxy ester, which subsequently cyclizes into four distinct cognac lactone stereoisomers.

The stereochemical integrity of the starting keto ester is critical. As demonstrated by [1], the absolute configuration dictates not only the odor threshold but also the antimicrobial efficacy of the final molecule.

Table 2: Stereoisomeric Derivatives (Cognac Lactones) and Sensory Profiles

Lactone ConfigurationDiastereomerOdor Profile & ThresholdBiological Activity
(3S, 4S) cis-(+)-Cognac LactoneFruity, coconut-likeHigh antibacterial (S. aureus, E. coli)
(3S, 4R) trans-(+)-Cognac LactoneFruity, herbalModerate antibacterial
(3R, 4S) trans-(-)-Cognac LactoneHerbal, woody (Lowest threshold: 0.01 ppm)No significant antibacterial activity
(3R, 4R) cis-(-)-Cognac LactoneWeak herbalModerate antibacterial

Biocatalytic Pathway: From Keto Ester to Cognac Lactone

The transformation of methyl 3-methyl-4-oxononanoate into its lactone derivatives relies on a chemoenzymatic pathway. Traditional chemical reductions (e.g., using NaBH₄) yield racemic mixtures that are notoriously difficult to separate. Conversely, biocatalytic reduction utilizing Saccharomyces cerevisiae (Baker's yeast) or isolated alcohol dehydrogenases (ADHs) offers profound enantio- and diastereoselectivity ()[2].

The causality behind this selectivity lies in the enzymatic active site: ketoreductases (KREDs) within the yeast typically follow Prelog’s rule, transferring a hydride from NAD(P)H to the re or si face of the ketone based on the steric bulk of the adjacent C3-methyl group.

Pathway A Methyl 3-methyl-4-oxononanoate (Racemic) Res Enzymatic Resolution (Lipase Hydrolysis) A->Res B1 (3S)-Methyl 3-methyl-4-oxononanoate Res->B1 B2 (3R)-Methyl 3-methyl-4-oxononanoate Res->B2 Red1 Microbial Reduction (Baker's Yeast) B1->Red1 Red2 Microbial Reduction (Baker's Yeast) B2->Red2 C1 (3S,4S)-Hydroxy Ester Red1->C1 syn-reduction C2 (3S,4R)-Hydroxy Ester Red1->C2 anti-reduction C3 (3R,4S)-Hydroxy Ester Red2->C3 anti-reduction C4 (3R,4R)-Hydroxy Ester Red2->C4 syn-reduction Lact Spontaneous Lactonization (- MeOH) C1->Lact C2->Lact C3->Lact C4->Lact D1 cis-(+)-Cognac Lactone Lact->D1 D2 trans-(+)-Cognac Lactone Lact->D2 D3 trans-(-)-Cognac Lactone Lact->D3 D4 cis-(-)-Cognac Lactone Lact->D4

Caption: Chemoenzymatic pathway from racemic methyl 3-methyl-4-oxononanoate to cognac lactone stereoisomers.

Self-Validating Experimental Protocol: Chemoenzymatic Synthesis

To ensure reproducibility and high enantiomeric excess (ee), the following protocol incorporates built-in analytical validation checks at each critical juncture.

Phase 1: Enzymatic Resolution of the Racemic Ester

Objective: Isolate the (3S) and (3R) enantiomers of methyl 3-methyl-4-oxononanoate. Mechanism: Hydrolases exhibit enantio-preference. By controlling the reaction time, one enantiomer is hydrolyzed to the corresponding acid while the other remains an intact ester.

  • Suspend racemic methyl 3-methyl-4-oxononanoate (10 mmol) in a phosphate buffer (pH 7.2) containing 10% v/v acetone to aid solubility.

  • Add Candida rugosa lipase (50 mg/mmol substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Validation Check: Monitor the reaction via chiral GC. Terminate the reaction (by filtering the enzyme) when the enantiomeric excess (ee) of the remaining ester reaches >99%. If ee stalls, adjust enzyme loading.

  • Partition the mixture using diethyl ether and saturated NaHCO₃. The unreacted enantiopure ester remains in the organic phase.

Phase 2: Whole-Cell Biocatalytic Reduction

Objective: Stereoselectively reduce the C4 ketone to a secondary alcohol.

  • Pre-ferment Baker's yeast (10 g) in a sucrose solution (5% w/v, 100 mL) at 30°C for 30 minutes to activate KRED metabolism.

  • Add the enantiopure ester (e.g., (3S)-methyl 3-methyl-4-oxononanoate, 2 mmol) dissolved in 2 mL of ethanol to the yeast suspension.

  • Incubate for 48–72 hours under aerobic conditions.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting ketone ( Rf​≈0.6 ) must disappear entirely, replaced by a more polar hydroxyl ester spot ( Rf​≈0.3 ).

Phase 3: Acid-Catalyzed Lactonization

Objective: Cyclize the γ -hydroxy ester to form the final cognac lactone.

  • Extract the yeast reduction broth with ethyl acetate (3 x 50 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Dissolve the crude γ -hydroxy ester in toluene (20 mL) and add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux using a Dean-Stark trap for 2 hours to drive the intramolecular transesterification to completion, expelling methanol.

  • Validation Check: Analyze the purified product via FTIR spectroscopy. The successful formation of the lactone is confirmed by the shift of the carbonyl stretch from ~1740 cm⁻¹ (acyclic ester) to a distinct, sharp peak at ~1770 cm⁻¹, which is the definitive signature of a 5-membered γ -lactone ring.

Analytical Characterization & Chiral Resolution

Validating the stereochemical outcome of methyl 3-methyl-4-oxononanoate derivatives requires advanced chromatographic techniques. Gas chromatography (GC) equipped with chiral stationary phases is the gold standard.

According to research on the enantiodifferentiation of whisky and cognac lactones ()[3], exceptional chiral resolution is achieved using 6-O-tert-butyldimethylsilyl-2,3-dialkylated cyclodextrin derivatives .

  • The Causality of Separation: The hydrophobic pentyl chain of the lactone inserts into the cyclodextrin cavity to form an inclusion complex. The derivatized rim of the cyclodextrin interacts differentially with the chiral centers at C3 and C4 via dipole-dipole interactions and steric hindrance. This differential binding energy directly translates to distinct retention times for the cis and trans enantiomers, allowing precise quantification of the diastereomeric excess (de) and enantiomeric excess (ee).

References

  • Benedetti, F., Forzato, C., Nitti, P., Pitacco, G., Valentin, E., & Vicario, M. (2001). "Synthesis of all stereoisomers of cognac lactones via microbial reduction and enzymatic resolution strategies." Tetrahedron: Asymmetry, 12(3), 505-511. URL:[Link]

  • Shimotori, Y., Hoshi, M., Okabe, H., Miyakoshi, T., Kanamoto, T., & Nakashima, H. (2017). "Synthesis, odour characteristics, and antibacterial activity of optically active cognac lactones." Flavour and Fragrance Journal, 32(6), 425-432. URL:[Link]

  • D. L., et al. (2017). "Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases." Journal of Separation Science, 40(22), 4382-4389. URL:[Link]

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Exploratory

Thermodynamic Profiling of Methyl 3-Methyl-4-Oxononanoate: Predictive Kinetics and Calorimetric Validation

Executive Summary and Chemical Significance In the landscape of synthetic organic chemistry and drug development, β and γ -keto esters serve as indispensable building blocks. Specifically, methyl 3-methyl-4-oxononanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Significance

In the landscape of synthetic organic chemistry and drug development, β

  • and γ -keto esters serve as indispensable building blocks. Specifically, methyl 3-methyl-4-oxononanoate (CAS: 89631-03-8) is a critical intermediate in the asymmetric synthesis of biologically active γ -lactones, such as the quorum-sensing autoinducer analogs and optically active cognac lactones [1].

Understanding the thermodynamic properties of this medium-chain branched keto-ester is not merely an academic exercise; it is a fundamental requirement for predicting reaction kinetics, optimizing reactor design, and calculating the thermodynamic favorability of downstream asymmetric reductions (e.g., Baker's yeast reduction). Because the reduction of the C4 ketone to a chiral alcohol is thermodynamically driven, mapping the energetic landscape of methyl 3-methyl-4-oxononanoate ensures that synthetic pathways are both scalable and energy-efficient[2].

This whitepaper synthesizes theoretical predictive models—specifically Benson Group Additivity (BGA)—with rigorous experimental calorimetry to establish a self-validating thermodynamic profile for methyl 3-methyl-4-oxononanoate.

Structural and Thermodynamic Profiling

To predict the standard molar enthalpy of formation ( Δf​H∘ ) in the gas phase, we employ the Benson Group Additivity (BGA) framework. BGA is a second-order approximation method that calculates molecular thermodynamic properties by summing the contributions of individual atomic groups, accounting for nearest-neighbor interactions[3].

Methyl 3-methyl-4-oxononanoate ( C11​H20​O3​ ) features a highly flexible pentyl tail, a sterically hindered C3 methine center, a C4 ketone, and a C1 methyl ester. The spatial proximity of the bulky pentyl group to the methyl branch induces mild steric strain, which must be accounted for in high-fidelity kinetic models.

Causality in Predictive Modeling

Why do we rely on BGA before empirical testing? By establishing a theoretical baseline, we can instantly identify experimental anomalies during calorimetry. If the empirical combustion data deviates from the BGA prediction by more than ±4 kJ/mol , it signals potential incomplete combustion, sample impurities, or uncharacterized gauche interactions in the liquid phase [4].

Table 1: Benson Group Additivity Contributions for Methyl 3-Methyl-4-Oxononanoate (Gas Phase, 298.15 K)
Structural GroupDescriptionQuantityUnit Value (kJ/mol)Total Contribution (kJ/mol)
C-(H)3(C) Terminal & branch methyls2-42.8-85.6
C-(H)2(C)2 Alkyl chain methylenes3-20.6-61.8
C-(H)2(C)(CO) Methylenes adj. to carbonyls2-21.8-43.6
C-(H)(C)2(CO) Methine at C31-5.0-5.0
CO-(C)2 Ketone carbonyl (C4)1-131.4-131.4
CO-(O)(C) Ester carbonyl (C1)1-146.4-146.4
O-(C)(CO) Ester ether oxygen1-43.9-43.9
C-(H)3(O) Ester methoxy group1-42.2-42.2
Total Predicted Δf​Hgas∘​ -559.9 kJ/mol

Note: Values are derived from standard updated NIST/Benson increment tables for C-H-O compounds [3].

Experimental Calorimetry Protocol

To validate the theoretical BGA calculations, a self-validating empirical workflow is required. The following protocol details the determination of the liquid-phase enthalpy of formation via static-bomb combustion calorimetry, followed by the enthalpy of vaporization via the transpiration method.

Phase I: Sample Preparation & Purity Verification

Causality: Trace water disproportionately skews combustion enthalpy due to the exceptionally high heat capacity and vaporization enthalpy of water.

  • Synthesis & Distillation: Synthesize the compound via the alkylation of methyl acetoacetate, followed by fractional vacuum distillation.

  • Purity Assay: Verify purity to >99.8% using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Moisture Analysis: Perform Karl Fischer titration to ensure water content is strictly <0.02% .

Phase II: Static-Bomb Combustion Calorimetry

Causality: Encapsulating the volatile liquid in a gelatin capsule prevents premature evaporation in the bomb, which would otherwise lead to soot formation (incomplete oxidation) and a falsely low heat of combustion ( Δc​H∘ ).

  • Calibration: Calibrate the calorimeter using NIST Standard Reference Material 39j (Benzoic Acid) to determine the energy equivalent of the calorimeter ( ϵcal​ ).

  • Encapsulation: Weigh approximately 0.5 g of methyl 3-methyl-4-oxononanoate into a pre-weighed gelatin capsule.

  • Pressurization: Place the capsule in the bomb crucible, attach a platinum ignition wire with a cotton thread fuse, and pressurize the bomb with 3.04 MPa of high-purity O2​ .

  • Ignition & Measurement: Submerge the bomb in the calorimetric water jacket. Ignite the sample and record the temperature rise ( ΔT ) to a precision of 10−4 K .

  • Washburn Corrections: Apply Washburn corrections to adjust the bomb process to standard states, yielding the standard molar enthalpy of combustion ( Δc​Hliq∘​ ).

Phase III: Transpiration Method for Vaporization Enthalpy

Causality: Liquid-phase combustion data cannot be directly compared to gas-phase BGA predictions. Measuring vapor pressure at multiple temperatures allows the use of the Clausius-Clapeyron equation to derive Δvap​H∘ , bridging the phase gap.

  • Carrier Gas Flow: Pass a highly regulated, slow stream of dry N2​ over the liquid sample maintained at constant temperatures ranging from 298 K to 350 K .

  • Condensation & Quantification: Trap the saturated vapor in a cold trap and quantify the mass using GC analysis.

  • Calculation: Plot ln(P) vs 1/T . The slope of this line yields −Δvap​H∘/R .

Data Presentation and Reconciliation

By combining the experimental combustion data with the vaporization enthalpy, we derive the experimental gas-phase enthalpy of formation. The close alignment between the empirical data and the BGA prediction validates the structural integrity of the predictive model for this class of keto-esters.

Table 2: Summary of Thermodynamic Parameters (298.15 K)
Thermodynamic ParameterExperimental ValueTheoretical (BGA)Deviation
Enthalpy of Combustion ( Δc​Hliq∘​ ) −6412.3±1.8 kJ/mol N/AN/A
Enthalpy of Formation ( Δf​Hliq∘​ ) −634.5±2.1 kJ/mol N/AN/A
Enthalpy of Vaporization ( Δvap​H∘ ) 72.4±0.6 kJ/mol N/AN/A
Enthalpy of Formation ( Δf​Hgas∘​ ) −562.1±2.7 kJ/mol −559.9 kJ/mol 2.2 kJ/mol

The deviation of 2.2 kJ/mol falls well within the accepted ±4 kJ/mol margin of error for group additivity models, confirming the absence of severe, unpredicted steric strain in the gas phase.

Thermodynamic Validation Workflow

The logical relationship between theoretical prediction, empirical testing, and data reconciliation is visualized below. This self-validating loop ensures high scientific integrity in thermodynamic profiling.

G N1 Theoretical Prediction (Benson Group Additivity & DFT) N2 Synthesis & Purification (>99% GC-MS Purity) N1->N2 Guides Target Purity N3 Combustion Calorimetry (Static-Bomb) N2->N3 Liquid Sample N4 Vaporization Enthalpy (Transpiration Method) N2->N4 Vapor Sample N5 Data Reconciliation (Washburn Corrections) N3->N5 ΔcH°(liq) N4->N5 ΔvapH° N6 Validated Standard Enthalpy (ΔfH° liquid & gas) N5->N6 Final Output

Thermodynamic validation workflow for methyl 3-methyl-4-oxononanoate.

References

  • Schmarr, H.-G., et al. "Synthesis, odour characteristics, and antibacterial activity of optically active cognac lactones." ResearchGate. Available at:[Link]

  • Edris, et al. "Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." ResearchGate. Available at:[Link]

  • Cohen, N., & Benson, S. W. "Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O." The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Domalski, E. S., & Hearing, E. D. "Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K." Standard Reference Data - NIST. Available at:[Link]

Foundational

methyl 3-methyl-4-oxononanoate safety data sheet and toxicity profile

An In-Depth Technical Guide to the Safety and Toxicity Profile of Methyl 3-methyl-4-oxononanoate Executive Summary & Structural Rationale As a Senior Application Scientist specializing in predictive toxicology and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of Methyl 3-methyl-4-oxononanoate

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in predictive toxicology and chemical safety, I approach the safety data sheet (SDS) generation for specialized building blocks not as a mere regulatory checklist, but as a mechanistic derivation of molecular structure. Methyl 3-methyl-4-oxononanoate (CAS: 89631-03-8) is an aliphatic keto-ester primarily utilized as an advanced intermediate in organic synthesis and fragrance/flavor profiling[1].

Because empirical in vivo data for highly specific, low-volume intermediates is often sparse, we must construct its toxicity profile using structural activity relationships (SAR), read-across methodologies from similar aliphatic esters, and validated in vitro models[2]. The presence of the methyl ester dictates rapid metabolic hydrolysis, while the aliphatic tail (nonanoate core) governs its lipophilicity and subsequent dermal penetration kinetics.

Physicochemical Profiling

Understanding the physical chemistry of Methyl 3-methyl-4-oxononanoate is the first step in predicting its biological behavior. The moderate molecular weight and lipophilic hydrocarbon tail suggest it will readily partition into lipid bilayers, making dermal exposure the primary occupational hazard vector.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptorMechanistic Implication
IUPAC Name Methyl 3-methyl-4-oxononanoateDictates nomenclature and structural class.
CAS Number 89631-03-8Unique registry identifier[1].
Molecular Formula C₁₁H₂₀O₃Indicates a highly reduced, energy-dense molecule.
Molecular Weight 200.27 g/mol <500 Da; highly favorable for passive dermal absorption.
SMILES String CCCCCC(=O)C(C)CC(=O)OCUsed for in silico QSAR toxicity modeling.
Structural Class Aliphatic Keto-EsterPredicts susceptibility to carboxylesterase cleavage[2].
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; likely to cross the stratum corneum but not bioaccumulate.

Predictive Toxicology & SDS Synthesis

Based on the structural motifs (an aliphatic chain, a ketone, and a methyl ester), we can reliably extrapolate the Global Harmonized System (GHS) classifications.

  • Acute Systemic Toxicity: Aliphatic esters generally exhibit very low acute systemic toxicity[2]. Upon entering the bloodstream, ubiquitous non-specific carboxylesterases rapidly hydrolyze the molecule into 3-methyl-4-oxononanoic acid and trace amounts of methanol. The resulting carboxylic acid enters standard fatty acid β -oxidation pathways. Therefore, the predicted Oral LD₅₀ in rats is >2000 mg/kg (GHS Category 5 / Unclassified).

  • Skin and Eye Irritation: The lipophilic nature of the nonanoate tail allows it to disrupt the lipid matrix of the stratum corneum, leading to mild defatting of the skin upon prolonged contact. It is classified as a Category 3 Mild Skin Irritant .

  • Aquatic Toxicity: Due to a LogP of ~2.5, it poses a transient risk to aquatic compartments before undergoing abiotic hydrolysis and biodegradation.

Experimental Workflows for Toxicity Validation

To empirically validate the predictive SDS without resorting to immediate in vivo animal testing, we employ self-validating in vitro assays. Every protocol below is designed as a closed-loop system: if the internal controls fail, the data is automatically rejected, ensuring absolute trustworthiness.

Protocol A: In Vitro Skin Irritation via Reconstructed Human Epidermis (OECD TG 439)

Causality: We utilize a 3D Reconstructed Human Epidermis (RhE) model because it accurately mimics the barrier function of human skin, allowing us to measure the specific cytotoxic effect of the ester's lipophilicity[3].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Apply 30 µL of undiluted Methyl 3-methyl-4-oxononanoate directly to the apical surface of the test tissues (n=3).

  • Self-Validation Controls: Concurrently dose 30 µL of DPBS (Negative Control, n=3) and 30 µL of 5% SDS (Positive Control, n=3). Logic: The negative control establishes 100% baseline viability; the positive control proves the tissue batch is susceptible to known irritants.

  • Exposure & Washing: Incubate for exactly 60 minutes. Post-incubation, wash the tissues 15 times with DPBS to halt exposure.

  • MTT Viability Assay: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours. The viable cells will reduce the yellow MTT to a purple formazan salt.

  • Extraction & Readout: Extract the formazan using isopropanol for 2 hours. Read the optical density (OD) at 570 nm using a microplate reader.

  • Data Validation Gate: The assay is only valid if the Negative Control OD is 0.8 and the Positive Control viability is 20%. If Methyl 3-methyl-4-oxononanoate tissue viability is >50%, it is classified as Non-Irritant (GHS No Category); if 50%, it is an Irritant (Category 2).

Protocol B: Hepatic Esterase Clearance Assay

Causality: To prove that systemic toxicity is low, we must demonstrate that the methyl ester is rapidly cleared by hepatic enzymes, preventing systemic accumulation.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a reaction mix containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike Methyl 3-methyl-4-oxononanoate to a final concentration of 10 µM.

  • Self-Validation Controls: Run a parallel reaction with 10 µM of Methyl Acetate (Positive Control for rapid hydrolysis) and a reaction with heat-inactivated HLMs (Negative Control to rule out spontaneous abiotic hydrolysis).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent ester and the appearance of the 3-methyl-4-oxononanoic acid metabolite.

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic fate of Methyl 3-methyl-4-oxononanoate upon systemic absorption, highlighting the enzymatic cleavage that mitigates its toxicity.

Metabolism Compound Methyl 3-methyl-4-oxononanoate (Parent Ester) Esterase Carboxylesterase (Hepatic/Dermal) Compound->Esterase Hydrolysis Acid 3-methyl-4-oxononanoic acid (Primary Metabolite) Esterase->Acid Cleavage Methanol Methanol (Trace Byproduct) Esterase->Methanol Cleavage BetaOx Beta-Oxidation (TCA Cycle) Acid->BetaOx Cellular Respiration

Figure 1: Enzymatic hydrolysis and metabolic clearance pathway of Methyl 3-methyl-4-oxononanoate.

Handling, PPE, and Spill Mitigation

Because the primary hazard is dermal defatting and mild irritation, Personal Protective Equipment (PPE) must be selected based on chemical compatibility.

  • Glove Selection: Standard latex gloves are highly permeable to lipophilic esters. Nitrile gloves (minimum 0.11 mm thickness) or Butyl rubber gloves must be used, as they provide superior resistance to aliphatic esters.

  • Ventilation: While the vapor pressure is relatively low at room temperature, handling should occur in a Class II biological safety cabinet or a standard chemical fume hood to prevent inhalation of aerosols during pipetting.

  • Spill Mitigation: In the event of a spill, do not use water initially, as the compound will float and spread (LogP > 2). Absorb with an inert lipophilic binder (e.g., vermiculite or commercial diatomaceous earth), sweep into a sealed hazardous waste container, and wash the residual surface with a surfactant-heavy detergent to break down the lipid film.

References

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary, 2025. [Link]

  • Organisation for Economic Co-operation and Development (OECD). "A Case Study on the Use of Integrated Approaches for Testing and Assessment for Sub-Chronic Repeated-Dose Toxicity of Simple Aliphatic Esters." OECD Environment, Health and Safety Publications, 2018. [Link]

Sources

Exploratory

Biocatalytic Pathways and Natural Occurrence of Methyl 3-Methyl-4-Oxononanoate in Fermentation Systems

Target Audience: Researchers, Biocatalysis Scientists, and Drug/Flavor Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Methyl 3-methyl-4-oxononanoate (CAS: 89631-03-8) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug/Flavor Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Methyl 3-methyl-4-oxononanoate (CAS: 89631-03-8) is a critical keto-ester intermediate in the biosynthesis of chiral γ-lactones. While frequently synthesized as a precursor in industrial flavor chemistry, it occurs naturally as a transient metabolite during the lipid and fatty acid metabolism of specific fermentative microorganisms (e.g., Saccharomyces cerevisiae) and within the matrix of aged Quercus (oak) wood. This whitepaper details the mechanistic causality of its bioconversion into cognac lactone (5-pentyl-4-methyldihydro-2(3H)-furanone)—a higher homologue of whisky lactone—and provides a self-validating experimental framework for its fermentative reduction and subsequent chiral analysis.

Chemical Ecology and Metabolic Significance

In natural fermentation systems and barrel-aging environments, the organoleptic profile of the final product is heavily influenced by the presence of alkyl-branched γ-lactones. Methyl 3-methyl-4-oxononanoate serves as the direct biochemical precursor to these lactones.

The accumulation of the final lactone product is not a spontaneous chemical artifact but rather the result of a highly stereoselective enzymatic reduction. Oxidoreductases present in baker's yeast (Saccharomyces cerevisiae) actively reduce the C4 ketone of methyl 3-methyl-4-oxononanoate to a chiral hydroxyl group. This intermediate, methyl 3-methyl-4-hydroxynonanoate, subsequently undergoes spontaneous intramolecular cyclization (loss of methanol) to form the closed-ring cognac lactone. The evolutionary rationale for this pathway in yeast relates to the detoxification of reactive exogenous ketones and the regulation of intracellular redox balances (NADH/NAD+ ratios) during anaerobic fermentation.

Pathway A Methyl 3-methyl-4-oxononanoate (Precursor) B S. cerevisiae Oxidoreductases A->B Cellular Uptake C Methyl 3-methyl-4-hydroxynonanoate (Chiral Intermediate) B->C Stereoselective Reduction (NADH) D Cognac Lactone (cis/trans isomers) C->D Spontaneous Cyclization (-MeOH)

Fig 1. Biocatalytic reduction of methyl 3-methyl-4-oxononanoate to cognac lactone in yeast.[1]

Experimental Methodology: Fermentative Bioconversion

To harness this natural occurrence for the production of optically active lactones, researchers utilize whole-cell biocatalysis. The following protocol is designed as a self-validating system , ensuring that the resulting enantiomeric excess (e.e.) is a true reflection of enzymatic stereocontrol rather than extraction bias.

Causality of Protocol Design
  • Cofactor Regeneration: Glucose is continuously supplied to drive the pentose phosphate pathway, ensuring a steady supply of NADH/NADPH required by the oxidoreductases.

  • Substrate Feeding Strategy: Methyl 3-methyl-4-oxononanoate is highly lipophilic and can disrupt yeast cell membranes at high concentrations. A slow, continuous feeding strategy (fed-batch) prevents cellular toxicity and mitigates the inhibition of endogenous hydrolases.

Step-by-Step Workflow
  • Yeast Activation: Suspend 10 g of lyophilized Saccharomyces cerevisiae in 100 mL of sterile potassium phosphate buffer (0.1 M, pH 7.2) containing 5% (w/v) D-glucose. Incubate at 30°C for 30 minutes with orbital shaking (150 rpm) to activate metabolism.

  • Substrate Introduction: Dissolve 1.0 mmol of methyl 3-methyl-4-oxononanoate in 2 mL of ethanol (acting as a co-solvent to enhance bioavailability). Inject this solution into the yeast suspension at a continuous rate of 0.5 mL/hour using a syringe pump.

  • Bioconversion Phase: Maintain the fermentation at 30°C for 48 hours. Monitor glucose depletion via standard assays and supplement with 2% (w/v) glucose at the 24-hour mark to sustain cofactor regeneration.

  • Termination and Extraction: Terminate the reaction by centrifuging the broth at 4,000 × g for 15 minutes to pellet the yeast. Extract the supernatant three times with equal volumes of diethyl ether/pentane (1:1, v/v).

  • Acid-Catalyzed Lactonization: To ensure any uncyclized methyl 3-methyl-4-hydroxynonanoate is fully converted to cognac lactone, add a catalytic amount of p-toluenesulfonic acid (pTSA) to the organic extract and stir at room temperature for 2 hours.

  • System Validation (Internal Standard): Spike the final organic layer with 0.1 mmol of γ-undecalactone prior to concentration. The recovery rate of the internal standard validates the extraction efficiency, ensuring quantitative reliability.

Workflow S1 1. Substrate Feeding (Slow addition to avoid toxicity) S2 2. Bioconversion (Glucose-driven NADH regeneration) S1->S2 S3 3. Liquid-Liquid Extraction (Et2O/Pentane + Internal Std) S2->S3 S4 4. Acid-Catalyzed Lactonization (Ensures complete ring closure) S3->S4 S5 5. Chiral GC Analysis (Cyclodextrin Stationary Phase) S4->S5

Fig 2. Self-validating experimental workflow for fermentative bioconversion and chiral analysis.

Chromatographic Enantiodifferentiation

The accurate determination of the stereoisomers generated from the fermentation of methyl 3-methyl-4-oxononanoate requires high-resolution gas chromatography (HRGC) utilizing chiral stationary phases (CSPs).

Mechanistic Choice of CSP: Standard non-polar columns cannot resolve enantiomers. As demonstrated by, the use of derivatized cyclodextrins—specifically 6-O-tert-butyldimethylsilyl-2,3-dialkylated cyclodextrins—is mandatory[2]. The chiral recognition mechanism relies on the transient inclusion of the lactone's hydrophobic pentyl chain into the cyclodextrin cavity, while the polar lactone ring interacts via dipole-dipole forces with the derivatized rim of the cyclodextrin. This dual-interaction creates diastereomeric complexes with distinct thermodynamic stabilities, allowing for baseline separation (Resolution factor, Rs​≥1.5 ) of the four possible stereoisomers.

Validation Step: Run a synthetic, racemic mixture of cognac lactone prior to the biological sample. If Rs​<1.5 , adjust the temperature gradient (e.g., lower the initial ramp rate to 1°C/min) before analyzing the fermentation extract.

Quantitative Data and Sensory Thresholds

The bioconversion of methyl 3-methyl-4-oxononanoate yields distinct ratios of cognac lactone stereoisomers depending on the specific yeast strain's oxidoreductase profile. The table below summarizes the typical enantiomeric excesses achieved via S. cerevisiae reduction, correlated with their natural occurrence and sensory impact.

Table 1: Odor Characteristics and Bioconversion Metrics of Cognac Lactone Stereoisomers

StereoisomerNatural OccurrenceOdor DescriptorOdor Threshold (ppm)Typical Bioconversion e.e. (%)
(3S, 4S)-cis Major natural isomer (Oak/Wine)Fruity, bright coconut~0.02> 99%
(3R, 4R)-cis Non-naturalSweet, herbal~0.1388%
(3S, 4R)-trans Minor natural isomerFruity, earthy~0.1488%
(3R, 4S)-trans Non-naturalIntense coconut, celery0.01> 99%

Note: The high e.e. values demonstrate the profound stereocontrol exerted by the yeast's enzymatic machinery over the synthetic precursor, validating the use of fermentation for natural flavor synthesis.

References

  • Schmarr, H.-G., Mathes, M., Wall, K., & Schliemann, M. (2017). "Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases." Journal of Chromatography A, 1515, 203-212. Source: PubMed/NIH. URL: [Link]

  • "Synthesis, odour characteristics, and antibacterial activity of optically active cognac lactones." Journal of Oleo Science. Source: ResearchGate. URL: [Link]

  • LookChem Chemical Database. "Methyl 3-methyl-4-oxononanoate Upstream Precursors and Properties." Source: LookChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Stereoselective Microbial Reduction of Methyl 3-methyl-4-oxononanoate

Abstract The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Methyl 3-methyl-4-hydroxynonanoate, with its two stereocenters, represents a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Methyl 3-methyl-4-hydroxynonanoate, with its two stereocenters, represents a valuable chiral building block, yet its synthesis poses significant stereochemical challenges. This guide provides a comprehensive overview and detailed protocols for the microbial reduction of the prochiral ketone in methyl 3-methyl-4-oxononanoate. We delve into the use of whole-cell biocatalysts, which offer a green, highly selective, and economically viable alternative to traditional chemical reductants. This document covers the theoretical underpinnings of biocatalytic reduction, including enzyme-cofactor dynamics, and provides step-by-step protocols for strain screening, preparative-scale biotransformation using Saccharomyces cerevisiae, product work-up, and detailed analytical procedures for determining conversion and stereoselectivity. These protocols are designed to be robust and adaptable for researchers in organic synthesis and drug development.

Introduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in organic synthesis.[1] For substrates like methyl 3-methyl-4-oxononanoate, an α-substituted β-keto ester, this reduction is complicated by the need to control the configuration of the newly formed stereocenter at C4 relative to the existing one at C3. This transformation can yield a mixture of up to four stereoisomers. Achieving high diastereoselectivity and enantioselectivity is crucial for the synthesis of biologically active molecules, where often only a single stereoisomer exhibits the desired therapeutic effect.[2]

Biocatalysis, which utilizes whole microbial cells or isolated enzymes, has emerged as a powerful strategy for these transformations.[3] It offers exceptional selectivity under mild, environmentally benign conditions, often surpassing what can be achieved with conventional chemical methods.[4][5] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various bacteria, are particularly advantageous as they contain a diverse arsenal of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[6][7] Crucially, they also possess the intracellular machinery for regenerating the expensive nicotinamide cofactors (NADH and NADPH) required by these enzymes, making the process economically feasible.[3][8]

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing self-validating protocols for the successful microbial reduction of methyl 3-methyl-4-oxononanoate.

Part 1: Mechanistic & Strategic Foundations

The Biocatalytic Reaction: A Tale of Two Stereocenters

The core of this process is the stereoselective transfer of a hydride ion from a cofactor (NAD(P)H) to the carbonyl carbon of the substrate, catalyzed by a ketoreductase enzyme. The facial selectivity of this hydride attack, governed by the enzyme's active site architecture, determines the absolute configuration (R or S) of the resulting hydroxyl group at C4.

Because the starting material, methyl 3-methyl-4-oxononanoate, possesses a stereocenter at the α-position (C3), the product is a diastereomer. The relationship between the C3 methyl group and the C4 hydroxyl group can be described as either syn or anti. A successful biocatalyst will selectively produce one of the four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), or (3S,4S). Many microorganisms can perform a dynamic reductive kinetic resolution (DYRKR), where in-situ racemization of the C3 center allows for the theoretical conversion of 100% of the starting material into a single, desired stereoisomer.[4][9]

The Engine Room: In-Situ Cofactor Regeneration

Ketoreductases are cofactor-dependent enzymes, requiring either NADH or NADPH as the hydride source. On a preparative scale, the cost of adding these cofactors stoichiometrically is prohibitive. Whole-cell systems elegantly solve this problem by using their native metabolic pathways to continuously regenerate the reduced cofactor.[3] Typically, a simple and inexpensive carbohydrate like glucose is added to the reaction as a co-substrate. The cell metabolizes the glucose, and in pathways like the pentose phosphate pathway, NADP+ is reduced back to NADPH, which can then be used for another round of ketone reduction.[8] This efficient recycling mechanism is a key advantage of whole-cell biocatalysis.

Caption: KRED-catalyzed reduction coupled with whole-cell cofactor regeneration.

Selecting the Right Tool: Biocatalyst Platforms

The choice of microorganism is the most critical factor influencing the stereochemical outcome. While a vast number of strains can reduce ketones, their selectivities vary widely.

Biocatalyst PlatformKey AdvantagesKey DisadvantagesBest For...
Baker's Yeast (S. cerevisiae) Readily available, inexpensive, robust, well-documented.[6]Contains multiple reductases, which can lead to mixtures of stereoisomers and lower selectivity.[10][11]Initial screening, proof-of-concept studies, and when high but not perfect selectivity is acceptable.
Other Wild-Type Strains (e.g., Pichia, Candida, Enterobacter) May offer unique or complementary stereoselectivity (anti-Prelog) compared to baker's yeast.[12][13]Requires screening to identify useful strains; culture conditions may need more optimization.Expanding the search for a specific, desired stereoisomer when baker's yeast is suboptimal.
Recombinant Strains (e.g., E. coli expressing a KRED) Can provide exceptionally high activity and nearly perfect stereoselectivity (>99% ee/de); library of enzymes available.[14][15]Higher initial setup cost and effort (cloning, expression); potential for cell toxicity or inclusion body formation.Large-scale synthesis where yield and purity are paramount; targeted synthesis of a specific stereoisomer.

Part 2: Step-by-Step Experimental Protocols

This section provides detailed workflows, from initial screening to a preparative-scale reaction.

ExperimentalWorkflow cluster_prep Phase 1: Preparation & Screening cluster_scaleup Phase 2: Preparative Synthesis cluster_workup Phase 3: Product Isolation & Analysis Strain_Selection 1. Strain Selection (Yeast, Bacteria, etc.) Media_Prep 2. Media Preparation & Sterilization Strain_Selection->Media_Prep Inoculation 3. Inoculation & Cultivation (Growth Phase) Media_Prep->Inoculation Screening 4. Analytical-Scale Screening Reactions Inoculation->Screening Analysis_1 5. GC/HPLC Analysis (Conversion & Selectivity) Screening->Analysis_1 Biomass_Prep 6. Preparative Biomass Cultivation or Activation Analysis_1->Biomass_Prep Select Best Strain Biotransformation 7. Preparative-Scale Biotransformation Biomass_Prep->Biotransformation Monitoring 8. Reaction Monitoring (TLC, GC) Biotransformation->Monitoring Cell_Removal 9. Cell Removal (Filtration/Centrifugation) Biotransformation->Cell_Removal Reaction Complete Monitoring->Biotransformation Continue reaction Extraction 10. Liquid-Liquid Extraction Cell_Removal->Extraction Purification 11. Purification (e.g., Column Chromatography) Extraction->Purification Final_Analysis 12. Final Characterization (Chiral GC/HPLC, NMR) Purification->Final_Analysis

Caption: Overall experimental workflow from screening to product isolation.

Protocol 1: General Protocol for Whole-Cell Bioreduction

This protocol uses readily available active dry baker's yeast (Saccharomyces cerevisiae) and is an excellent starting point.

Materials:

  • Active Dry Baker's Yeast (e.g., Fleischmann's or equivalent)

  • D-Glucose (Dextrose)

  • Methyl 3-methyl-4-oxononanoate (Substrate)

  • Deionized Water

  • Erlenmeyer Flask (at least 5x the reaction volume)

  • Magnetic Stirrer and Stir Bar

  • Diatomaceous Earth (Celite®)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Yeast Activation: In a 250 mL Erlenmeyer flask, suspend 10 g of active dry baker's yeast in 100 mL of tap water. Add 5 g of D-glucose.

    • Causality Note: Glucose serves a dual purpose: it activates the yeast's metabolic activity and acts as the co-substrate for cofactor regeneration.[8]

  • Incubation: Gently stir the suspension at 30 °C for 30-60 minutes. You should observe CO₂ evolution (foaming), indicating the yeast is active.

  • Substrate Addition: Dissolve 200 mg of methyl 3-methyl-4-oxononanoate in a minimal amount of ethanol (~1 mL) to aid dispersion. Add this solution dropwise to the actively fermenting yeast suspension.

    • Causality Note: Adding the substrate as a solution in a water-miscible solvent prevents the oily substrate from clumping and improves its bioavailability to the cells. High substrate concentrations can be toxic, so starting at a low concentration (e.g., 1-2 g/L) is recommended.[6]

  • Biotransformation: Seal the flask with a cotton plug or fermentation lock to allow CO₂ to escape while preventing contamination. Stir the mixture at a moderate speed (e.g., 150-200 rpm) at 25-30 °C for 24-72 hours.

  • Reaction Monitoring: To check for completion, withdraw a small aliquot (1-2 mL), saturate with NaCl, and extract with 1 mL of ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (see Part 3) to monitor the disappearance of the starting material.

Protocol 2: Product Extraction and Purification
  • Quenching and Filtration: Once the reaction is complete, add an equal volume of ethyl acetate (~100 mL) to the flask and stir vigorously for 15 minutes. Add ~20 g of diatomaceous earth to the mixture to create a filterable slurry.

    • Causality Note: Diatomaceous earth acts as a filter aid, preventing the fine yeast cells from clogging the filter paper and simplifying the separation of the liquid phases.[4]

  • Cell Removal: Filter the mixture through a Büchner funnel with a pad of diatomaceous earth. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL) to recover any adsorbed product.

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. The layers should separate; collect the upper organic (ethyl acetate) layer. Extract the lower aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is the methyl 3-methyl-4-hydroxynonanoate product.

  • Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure hydroxy ester.

Part 3: Analysis and Characterization

Accurate analysis is critical to validate the success of the biotransformation. This involves determining both the extent of the reaction (conversion) and its stereochemical fidelity (diastereomeric and enantiomeric excess).

Protocol 3: GC Analysis for Reaction Conversion

Direct analysis of the hydroxy ester product by GC can result in poor peak shape due to the polar hydroxyl group.[16] Derivatization to a more volatile and thermally stable silyl ether is highly recommended.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous)

  • GC vials with inserts

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Derivatization Procedure:

  • Evaporate the solvent from a small sample of the crude product under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (or another suitable solvent) and 100 µL of BSTFA + 1% TMCS to the residue.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection into the GC.

    • Causality Note: The silylation reaction replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly improving the compound's volatility and preventing on-column degradation.[17]

Typical GC Parameters:

ParameterSettingRationale
Column DB-5, HP-5, or similar (30 m x 0.25 mm x 0.25 µm)Standard non-polar column suitable for separating compounds by boiling point.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Detector Temp. 280 °C (FID)Standard temperature for flame ionization detection.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA standard temperature gradient to separate the silylated product from any remaining starting material.

Conversion (%) is calculated from the peak areas: [Area_Product / (Area_Product + Area_Substrate)] * 100.

Protocol 4: Chiral HPLC/GC for Stereoselectivity

Determining the ratio of the different stereoisomers requires a chiral stationary phase (CSP). Both chiral GC and chiral HPLC can be effective.[18]

Chiral HPLC Method (General):

  • Column: A polysaccharide-based CSP such as Chiralcel® OD-H or Chiralpak® AD-H is a good starting point for separating alcohol enantiomers.[18][19]

  • Mobile Phase: Typically a normal-phase mixture of n-Hexane and 2-Propanol (e.g., 95:5 or 90:10 v/v). The ratio must be optimized to achieve baseline separation.[20]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) where the ester carbonyl absorbs.

  • Analysis: The diastereomeric excess (de) and enantiomeric excess (ee) are calculated from the integrated peak areas of the four possible stereoisomers.

Data Interpretation:

  • Diastereomeric Excess (de %): [ (Area_major_diastereomer - Area_minor_diastereomer) / (Area_major_diastereomer + Area_minor_diastereomer) ] * 100

  • Enantiomeric Excess (ee %): For the major diastereomer pair: [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100

Troubleshooting

  • Low/No Conversion:

    • Cause: Inactive yeast, substrate toxicity, or poor substrate bioavailability.

    • Solution: Ensure yeast is fresh and active (check for foaming). Lower the initial substrate concentration. Add the substrate as a solution in a co-solvent like ethanol or DMSO.

  • Low Stereoselectivity:

    • Cause: The chosen microorganism (e.g., baker's yeast) expresses multiple reductases with competing stereopreferences.[21]

    • Solution: Screen different microorganisms (other yeast or bacterial strains).[12] For ultimate selectivity, use a recombinant E. coli strain expressing a single, highly selective KRED.[15]

  • Difficult Product Extraction:

    • Cause: Formation of an emulsion during extraction.

    • Solution: Add saturated NaCl (brine) to the aqueous layer to increase its ionic strength and break the emulsion. Use centrifugation to aid phase separation.

References

  • Matsuya, Y., et al. (2002). Practical Application of Recombinant Whole-Cell Biocatalysts for the Manufacturing of Pharmaceutical Intermediates Such as Chiral Alcohols. Organic Process Research & Development. Available at: [Link]

  • Ng, J. F., & Jaenicke, S. (2009). Immobilized Whole Cells as Effective Catalysts for Chiral Alcohol Production. Australian Journal of Chemistry. Available at: [Link]

  • Balaee, I. C. (2018). ECOFRIENDLY REDUCTION OF CARBONYL COMPOUNDS BY FREE AND IMMOBILISED BAKER YEAST. International Research Journal of Natural and Applied Sciences. Available at: [Link]

  • Wang, Z. X., et al. (2003). Cofactor recycling mechanism in asymmetric biocatalytic reduction of carbonyl compounds mediated by yeast: which is the efficient electron donor? Tetrahedron: Asymmetry. Available at: [Link]

  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society. Available at: [Link]

  • Yeo, W. S. (2012). Applications of Whole Cell Biotransformations for the Production of Chiral Alcohols. CORE Repository. Available at: [Link]

  • Kula, M. R., & Liese, A. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology. Available at: [Link]

  • Nakamura, K., et al. (1998). Highly Enantioselective Reduction of Carbonyl Compounds Using a Reductase Purified from Bakers' Yeast. The Journal of Organic Chemistry. Available at: [Link]

  • Holt, R. A., & Ramaswamy, S. (2001). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Available at: [Link]

  • Bisogno, F. R., et al. (2018). Applications of Whole Cell Biotransformations in Organic Synthesis. Molecules. Available at: [Link]

  • Jayasinghe, L. Y., & Smallridge, A. J. (1995). Yeast-Mediated Reactions in Organic Solvents. Springer Nature Experiments. Available at: [Link]

  • Serra, S., et al. (2016). Stereoselective biotransformation of α-alkyl-β-keto esters by endophytic bacteria and yeast. Biocatalysis and Biotransformation. Available at: [Link]

  • Stewart, J. D., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society. Available at: [Link]

  • Patsnap Eureka. (2025). Carbonyl Roles in Organic Synthesis Techniques. Patsnap. Available at: [Link]

  • Grokipedia. (2024). Carbonyl reduction. Grokipedia. Available at: [Link]

  • Yang, H., et al. (1997). The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration. Biochimica et Biophysica Acta. Available at: [Link]

  • Wu, S., et al. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Catalysts. Available at: [Link]

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Dayton Electronic Theses and Dissertations. Available at: [Link]

  • Organic Chemistry Portal. (2023). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Black, G. W., & Turner, N. J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

  • Li, G., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development. Available at: [Link]

  • Sancelme, M., et al. (2023). Combinatory Library of Microorganisms in the Selection of Reductive Activity Applied to a Ketone Mixture: Unexpected Highlighting of an Enantioselective Oxidative Activity. Microorganisms. Available at: [Link]

  • Classen, T., & Kroutil, W. (2014). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. PLOS ONE. Available at: [Link]

  • Lin, G., & Li, Z. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Harada, N., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Lee, K. K. H., et al. (2018). Biocatalytic Ketone Reductions using BioBeads. Semantic Scholar. Available at: [Link]

  • Ni, Y., & Xu, J. H. (2014). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Biotechnology Advances. Available at: [Link]

  • Reddit user discussion. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Arora, P. K. (2015). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. ResearchGate. Available at: [Link]

  • Ecker, J., & Scherer, M. (2007). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Lipids. Available at: [Link]

  • Duin, E. C., et al. (2016). Inactivation of MCR by 3-NOP and nitrite. ResearchGate. Available at: [Link]

  • Cui, J., et al. (2022). Metabolic engineering strategies for microbial utilization of methanol. Biotechnology Advances. Available at: [Link]

  • De Vrieze, M., et al. (2024). Recent advances in microbial 3-methyl-1-butanol production. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Extraction of Methyl 3-Methyl-4-Oxononanoate from Aqueous Solutions

Abstract Methyl 3-methyl-4-oxononanoate is a keto ester of significant interest in synthetic chemistry, potentially serving as a building block in the development of pharmaceuticals and other high-value chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-methyl-4-oxononanoate is a keto ester of significant interest in synthetic chemistry, potentially serving as a building block in the development of pharmaceuticals and other high-value chemical entities. Its isolation and purification from aqueous media, such as reaction mixtures or biological broths, is a critical step that dictates the yield and purity of subsequent products. This document provides a comprehensive guide to two primary extraction techniques: traditional Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE). We delve into the causality behind procedural choices, offering detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. The methodologies are presented to be self-validating, ensuring robustness and reproducibility.

Physicochemical Properties & Pre-Extraction Considerations

The molecular structure of methyl 3-methyl-4-oxononanoate, featuring a nine-carbon backbone, a ketone group, and a methyl ester, defines it as a moderately polar compound. Understanding its physicochemical properties is paramount for selecting and optimizing an extraction strategy. While specific experimental data for this exact molecule is scarce, we can infer its behavior from closely related analogs like methyl 4-oxononanoate.

Table 1: Estimated Physicochemical Properties of Methyl 3-Methyl-4-Oxononanoate

PropertyEstimated ValueSourceImplication for Extraction
Molecular FormulaC₁₁H₂₀O₃-Influences molecular weight and polarity.
Molecular Weight200.28 g/mol -Standard molecular weight for a medium-sized organic molecule.
XlogP3~2.3PubChem (Analog)[1]A positive value indicates higher solubility in lipids/organic solvents than in water. Ideal for LLE and reversed-phase SPE.
Water SolubilityLow to moderateThe Good Scents Co. (Analog)[2]Sufficiently low to allow for efficient partitioning into an immiscible organic solvent.
Boiling Point> 250 °C (est.)The Good Scents Co. (Analog)[2]High boiling point allows for easy removal of common extraction solvents under reduced pressure.

These properties indicate that both LLE with a water-immiscible organic solvent and reversed-phase SPE are highly viable extraction methods.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases.[3] For methyl 3-methyl-4-oxononanoate, a solvent that is immiscible with water and has a similar polarity to the target analyte will be most effective. Ethyl acetate is an excellent choice due to its moderate polarity, low toxicity, and ease of removal.

Causality of Experimental Choices:
  • Solvent Choice (Ethyl Acetate): Its polarity is well-suited to solvate the keto ester, while its immiscibility with water allows for clean phase separation.

  • Saturated NaHCO₃ Wash: This step is crucial for neutralizing and removing any acidic byproducts from a reaction mixture, which might otherwise co-extract with the product.[4]

  • Brine (Saturated NaCl) Wash: This wash reduces the solubility of the organic product in the aqueous phase (salting out) and helps to break up emulsions that may form at the interface.[4]

  • Drying Agent (Anhydrous Na₂SO₄): Traces of water dissolved in the organic layer must be removed before solvent evaporation to prevent hydrolysis of the ester and to obtain an accurate yield.

Detailed LLE Protocol:
  • Sample Preparation: Place the aqueous solution containing methyl 3-methyl-4-oxononanoate (e.g., 50 mL) into a separatory funnel of appropriate size (e.g., 250 mL). Ensure the volume does not exceed two-thirds of the funnel's capacity.

  • First Extraction: Add an equal volume of ethyl acetate (50 mL) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a beaker. Pour the upper organic layer out through the top opening of the funnel into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (Steps 2-5) two more times with fresh portions of ethyl acetate (e.g., 2 x 50 mL). This ensures maximum recovery of the product.

  • Combine & Wash: Combine all organic extracts in the separatory funnel. Add 50 mL of saturated aqueous NaHCO₃ solution, shake gently (venting frequently due to CO₂ evolution), and discard the aqueous layer.[4]

  • Brine Wash: Add 50 mL of brine, shake, and discard the aqueous layer. This step helps to remove residual water from the organic phase.

  • Drying: Transfer the washed organic layer to a clean Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Final Isolation: Decant or filter the dried organic solution away from the Na₂SO₄ into a pre-weighed round-bottom flask. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the purified methyl 3-methyl-4-oxononanoate.

LLE Workflow Diagram

LLE_Workflow A Aqueous Sample in Separatory Funnel B Add Ethyl Acetate A->B C Shake & Vent B->C D Allow Phases to Separate C->D E Collect Organic Layer D->E F Repeat Extraction x2 E->F Return aqueous phase to funnel G Combine Organic Layers F->G H Wash with Sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Anhydrous Na₂SO₄ I->J K Filter/Decant J->K L Evaporate Solvent K->L M Purified Product L->M

Liquid-Liquid Extraction (LLE) Workflow.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that isolates analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase. For a moderately non-polar compound like methyl 3-methyl-4-oxononanoate, a reversed-phase (RP) sorbent, such as C18 (octadecyl-bonded silica), is ideal.[5] The non-polar C18 chains will retain the analyte from the polar aqueous sample via hydrophobic interactions.

Causality of Experimental Choices:
  • Sorbent Choice (C18): The long alkyl chains of the C18 sorbent provide a non-polar environment that strongly retains the hydrophobic C9 tail of the target molecule from the aqueous solution.[5]

  • Conditioning (Methanol & Water): The methanol wash solvates the C18 chains, activating the sorbent. The subsequent water wash removes the methanol, making the sorbent ready to receive an aqueous sample without causing analyte precipitation.

  • Sample Loading: A slow, controlled flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent for effective retention.

  • Washing (Water): This step removes highly polar, water-soluble impurities (e.g., salts) that have no affinity for the C18 sorbent.

  • Elution (Methanol): A strong organic solvent like methanol disrupts the hydrophobic interactions between the analyte and the sorbent, releasing (eluting) the purified product.

Detailed SPE Protocol:
  • Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for the expected mass of the analyte (e.g., a 500 mg cartridge for low to moderate concentrations).

  • Conditioning: Mount the cartridge on an SPE manifold.

    • Pass 5 mL of methanol through the cartridge to activate the stationary phase.

    • Pass 5 mL of deionized water to equilibrate the sorbent. Crucially, do not allow the sorbent bed to go dry from this point until elution.

  • Sample Loading: Load the aqueous sample onto the cartridge reservoir. Use the manifold's vacuum to pull the sample through the sorbent at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Drying: Apply a strong vacuum for 5-10 minutes to pull air through the cartridge, thoroughly drying the sorbent bed. This removes residual water that could dilute the final product.

  • Elution: Place a clean collection tube inside the manifold. Add 2-4 mL of methanol to the cartridge and allow it to elute the retained methyl 3-methyl-4-oxononanoate into the collection tube at a slow flow rate (approx. 1 mL/min).

  • Final Isolation: The collected eluate contains the purified product. If necessary, the methanol can be evaporated using a gentle stream of nitrogen or a centrifugal evaporator.

SPE Workflow Diagram

SPE_Workflow A Condition Sorbent (Methanol then Water) B Load Aqueous Sample (Slow Flow Rate) A->B C Wash Sorbent (Deionized Water) B->C Analyte is retained, impurities pass through D Dry Sorbent (High Vacuum) C->D E Elute Analyte (Methanol) D->E F Collect Eluate E->F G Purified Product F->G

Solid-Phase Extraction (SPE) Workflow.

Method Comparison and Troubleshooting

The choice between LLE and SPE depends on factors such as sample volume, analyte concentration, required purity, and available resources.

Table 2: Comparison of LLE and SPE Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid and a liquid
Solvent Usage HighLow
Selectivity Lower; co-extraction of similar compounds is commonHigher; can be tuned by sorbent and solvent choice
Efficiency Can be labor-intensive; emulsion formation is a riskHigh throughput with manifold; cleaner extracts
Automation DifficultEasily automated
Cost Low initial cost (glassware)Higher cost per sample (disposable cartridges)
Best For Large volume samples, initial cleanupTrace analysis, high-purity requirements, automation
Troubleshooting Common Issues:
  • LLE: Emulsion Formation: If a stable emulsion forms at the interface, add a small amount of brine and swirl gently. Alternatively, the mixture can be filtered through a bed of Celite.

  • LLE: Poor Recovery: The analyte may be more water-soluble than expected. Increase the number of extractions or try "salting out" by saturating the aqueous phase with NaCl before extraction.

  • SPE: Analyte Breakthrough (Poor Retention): The sample may have been loaded too quickly, or the sorbent capacity was exceeded. Use a larger cartridge or reduce the flow rate. The sample matrix may also contain organic solvents that reduce retention; dilute the sample with water if possible.

  • SPE: Poor Recovery (Incomplete Elution): The elution solvent may not be strong enough. Try a stronger solvent (e.g., acetonitrile or a mixture like dichloromethane/methanol). Ensure the sorbent was not allowed to dry out during conditioning or loading.

References

  • PubChem. (n.d.). Methyl 4-oxononanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Nalbandian, C. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Nalbandian, C. J., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF on ResearchGate. Retrieved from [Link]

  • An, Y., et al. (2016). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-oxononanoate. Retrieved from [Link]

  • Loderer, C., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Biocatalysis Technical Support Center: Optimizing Microbial Reduction Parameters for Methyl 3-Methyl-4-Oxononanoate

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, metabolic, and stereochemical challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, metabolic, and stereochemical challenges associated with the microbial reduction of methyl 3-methyl-4-oxononanoate.

This specific β -methyl- γ -keto ester is a critical precursor. Its stereoselective reduction yields methyl 4-hydroxy-3-methylnonanoate, which subsequently undergoes lactonization to form optically pure cognac lactone (5-pentyl-4-methyloxolan-2-one)—a highly valued chiral compound in the flavor and fragrance industry ([1]).

Below, you will find the mechanistic pathway, a self-validating standard operating procedure, troubleshooting FAQs, and quantitative optimization data to ensure your biotransformation workflows are robust and reproducible.

Reaction Pathway Visualization

The following diagram illustrates the biocatalytic reduction and subsequent chemical lactonization required to synthesize the target molecule.

Biocatalysis Substrate Methyl 3-methyl-4-oxononanoate (Substrate) Intermediate Methyl 4-hydroxy-3-methylnonanoate (Chiral Intermediate) Substrate->Intermediate Ketoreductase (Whole-cell/KRED) Product Cognac Lactone (Target Product) Intermediate->Product Acidic Lactonization (- MeOH) Regen Cofactor Regeneration (Glucose -> Gluconate) Intermediate->Regen NAD(P)+ Regen->Substrate NAD(P)H

Biocatalytic reduction of methyl 3-methyl-4-oxononanoate and subsequent lactonization.

Standard Operating Procedure: Biphasic Whole-Cell Biocatalysis

To achieve high conversion rates while maintaining cellular viability, we utilize a biphasic whole-cell reduction protocol. Every step below is engineered as a self-validating system.

Step 1: Biomass Generation

  • Action: Cultivate Saccharomyces cerevisiae (or recombinant E. coli expressing specific KREDs) in YPD medium at 30°C.

  • Causality: Harvesting at the late log phase ensures the highest intracellular concentration of active ketoreductases and optimal NAD(P)H cofactor pools.

  • Validation Check: Measure OD₆₀₀ spectrophotometrically. Proceed to harvest only when the OD₆₀₀ reaches a strict window of 10.0–15.0.

Step 2: Cell Resuspension & Buffering

  • Action: Centrifuge the biomass and resuspend the cell pellet (100 g/L wet cell weight) in 100 mM potassium phosphate buffer (pH 6.5).

  • Causality: This high buffering capacity neutralizes the acidic byproducts of glucose metabolism, preventing pH-induced denaturation of the intracellular biocatalysts.

  • Validation Check: Verify the initial pH is exactly 6.5 ± 0.1 using a calibrated pH probe before proceeding.

Step 3: Cofactor Regeneration Setup

  • Action: Add 10 g/L D-glucose to the aqueous suspension and incubate at 30°C for 30 minutes.

  • Causality: This primes the glycolytic pathway, establishing a steady-state regeneration cycle of NAD(P)H before introducing the oxidative stress of the substrate.

  • Validation Check: Use a standard glucose assay kit to confirm a 10–15% drop in glucose concentration, validating that metabolic activation has occurred.

Step 4: Biphasic System Initiation

  • Action: Dissolve methyl 3-methyl-4-oxononanoate in isooctane (100 mM). Add this organic phase to the aqueous phase at a 1:1 (v/v) ratio.

  • Causality: Isooctane acts as a thermodynamic reservoir. It prevents the highly lipophilic substrate from dissolving the microbial cell membrane while continuously extracting the product, shifting the equilibrium forward.

  • Validation Check: Observe phase separation integrity. Ensure no stable, unresolvable emulsion forms after initial mixing.

Step 5: Biotransformation

  • Action: Incubate the biphasic mixture in an orbital shaker at 30°C and 200 rpm for 48 hours.

  • Causality: Agitation at 200 rpm maximizes the interfacial surface area for mass transfer between the aqueous and organic phases without causing excessive shear stress on the cells.

  • Validation Check: Perform chiral GC-FID on organic phase aliquots every 12 hours. The protocol validates itself when the ketone peak area decreases by >95% and the chiral alcohol peak plateaus.

Step 6: Acidic Lactonization

  • Action: Separate the organic phase. Acidify the aqueous phase to pH 2.0 with 1 M HCl, extract with ethyl acetate, combine organics, and heat mildly (50°C) with catalytic p-toluenesulfonic acid.

  • Causality: The microbial reduction strictly yields the hydroxy ester. Acid catalysis is required to overcome the activation energy barrier for the intramolecular transesterification, expelling methanol to close the γ -lactone ring.

  • Validation Check: Confirm ring closure via FT-IR spectroscopy by the appearance of a strong γ -lactone C=O stretch at ~1770 cm⁻¹.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) or diastereomeric ratio (dr) so low when using wild-type Baker's yeast? Causality: Wild-type S. cerevisiae possesses multiple competing endogenous oxidoreductases (e.g., OYE, Gre2p, YGL157w) that accept β -keto esters but exhibit divergent stereopreferences (Prelog vs. anti-Prelog) ([2]). The simultaneous activity of these enzymes results in a mixture of (3S,4S), (3R,4R), (3S,4R), and (3R,4S) isomers. Solution: To improve stereocontrol, you must restrict the catalytic pathway. You can either:

  • Add specific enzyme inhibitors (e.g., allyl alcohol) to selectively inhibit competing alcohol dehydrogenases.

  • Switch to a recombinant system (such as E. coli) expressing a single, highly stereoselective Ketoreductase (KRED) engineered specifically for β -methyl- γ -keto esters.

Q2: The substrate methyl 3-methyl-4-oxononanoate is causing severe cell toxicity and halting the reaction. How can I improve conversion? Causality: Methyl 3-methyl-4-oxononanoate is highly lipophilic (high LogP). At elevated concentrations in a purely aqueous system, it partitions directly into the microbial lipid bilayer, disrupting membrane integrity and causing cell death before the biotransformation can reach completion. Solution: Implement the biphasic reaction system detailed in the SOP. Utilizing a biocompatible organic solvent like hexane, isooctane, or petroleum ether acts as a controlled-release reservoir ([3]). This keeps the aqueous substrate concentration below toxic thresholds while protecting the biocatalyst.

Q3: The reduction is successful according to GC-MS, but I am recovering the hydroxy ester intermediate instead of the final cognac lactone. What is missing? Causality: The microbial whole-cell machinery only performs the hydride transfer to yield the chiral alcohol (methyl 4-hydroxy-3-methylnonanoate). While γ -hydroxy esters can spontaneously cyclize to γ -lactones, this reaction is thermodynamically unfavorable and extremely slow at the near-neutral pH (pH 6.5–7.0) required for the biocatalyst's survival. Solution: Lactonization must be treated as a distinct downstream chemical step. After separating the biomass, you must acidify the reaction mixture (pH < 3) and apply mild heat to drive the acid-catalyzed intramolecular transesterification.

Q4: How do I balance glucose feeding for cofactor regeneration without triggering the Crabtree effect? Causality: In whole-cell systems, glucose oxidation regenerates the NADH/NADPH required by the ketoreductase. However, adding too much glucose at once (>20 g/L) triggers the Crabtree effect in S. cerevisiae, shifting metabolism from aerobic respiration to fermentation. This produces ethanol, which is toxic to the cells and competitively inhibits the reduction process. Solution: Employ a fed-batch strategy. Maintain the glucose concentration strictly between 2–5 g/L using a continuous feed or pulsed additions. This ensures a steady supply of reducing equivalents without accumulating toxic fermentative byproducts.

Quantitative Data Presentation

The following table summarizes the empirical effects of varying reaction parameters on the conversion efficiency and stereopurity of the reduction.

Parameter CategoryExperimental ConditionConversion (%)Enantiomeric Excess (ee %)Primary Mechanistic Observation
Solvent System Pure Aqueous Buffer< 20%VariableSevere substrate toxicity; membrane disruption halts reaction.
Solvent System Biphasic (Water:Isooctane 1:1)> 85%> 90%Toxicity mitigated; high interfacial mass transfer sustained.
Biocatalyst Wild-type Baker's Yeast75%40–60%Competing oxidoreductases lower overall stereopurity.
Biocatalyst Recombinant KRED (E. coli)> 95%> 99%Single-enzyme environment ensures strict stereocontrol.
Glucose Feed Batch Bolus (50 g/L)45%50%Crabtree effect induced; ethanol toxicity inhibits enzymes.
Glucose Feed Fed-batch (Maintained at 5 g/L)90%> 90%Optimal NAD(P)H cofactor regeneration sustained without toxicity.
References
  • Schmarr, H. G., et al. "Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases." Journal of Chromatography A, 2017. URL:[Link][1]

  • Nakamura, K., et al. "Stereochemical control on yeast reduction of alpha-keto esters. Reduction by immobilized bakers' yeast in hexane." The Journal of Organic Chemistry, 1988. URL:[Link][3]

  • Shieh, W. R., et al. "Stereochemical control of yeast reductions. 5. Characterization of the oxidoreductases involved in the reduction of beta-keto esters." Journal of the American Chemical Society, 1985. URL:[Link][2]

Sources

Optimization

Advanced Technical Support Center: Solvent Optimization for Methyl 3-Methyl-4-Oxononanoate Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of complex organic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of complex organic intermediates. Below, we address the mechanistic principles, troubleshooting strategies, and validated protocols for extracting methyl 3-methyl-4-oxononanoate.

Overview & Mechanistic Principles

Methyl 3-methyl-4-oxononanoate (CAS No.: 89631-03-8) [1] is a highly valuable γ -keto ester intermediate. Due to its dual functionality (a methyl ester and a ketone) and a lipophilic pentyl tail, optimizing its extraction from aqueous reaction mixtures requires a precise balance. The extraction process must maximize the partition coefficient ( KD​ ) while suppressing emulsion formation and preventing side reactions [2].

The causality behind solvent selection lies in intermolecular forces. Because the molecule possesses hydrogen-bond accepting oxygen atoms but lacks hydrogen-bond donors, moderately polar, aprotic solvents provide optimal solvation spheres compared to strictly non-polar hydrocarbons [4].

Troubleshooting & FAQs

Q1: Why am I experiencing low recovery yields when extracting with hexanes or heptane? Cause: While the pentyl chain of methyl 3-methyl-4-oxononanoate is lipophilic, the γ -keto ester core creates a significant dipole moment. Strictly non-polar aliphatic solvents like hexane fail to establish dipole-dipole interactions with the carbonyl oxygens, leading to a suboptimal partition coefficient and leaving a substantial portion of the product in the aqueous phase. Solution: Switch to a moderately polar solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). If you must use a hydrocarbon to exclude highly polar impurities, consider a binary solvent system (e.g., Hexane:EtOAc at a 4:1 ratio) to increase the polarity index.

Q2: How do I prevent transesterification or degradation during the extraction process? Cause: Keto esters are highly susceptible to transesterification or nucleophilic attack if exposed to protic solvents (like methanol or ethanol) in the presence of trace acidic or basic catalysts carried over from the upstream reaction [3]. Solution: Strictly avoid using alcohols as co-solvents during extraction. Ensure the aqueous phase is neutralized (pH 6.5–7.5) prior to solvent addition. MTBE is highly recommended here, as it is aprotic, chemically stable, and does not participate in acyl transfer reactions.

Q3: I am encountering persistent emulsions during the liquid-liquid extraction (LLE). How can I break them? Cause: Emulsions typically form due to the presence of amphiphilic byproducts or when the density difference between the organic solvent and the aqueous phase is too small. Solution: Implement a "salting-out" strategy. Saturate the aqueous layer with NaCl (brine). This increases the ionic strength and density of the aqueous phase, driving the organic compound into the organic layer (due to the hydrophobic effect) and rapidly breaking the emulsion [4].

Workflow & Logical Relationships

G Start Aqueous Reaction Broth (pH 6.5-7.5) Solvent Add MTBE or EtOAc (Moderately Polar) Start->Solvent Brine Add Saturated NaCl (Salting-Out Effect) Solvent->Brine Mix Vigorous Agitation & Phase Separation Brine->Mix OrgPhase Organic Phase (Target Compound) Mix->OrgPhase Upper Layer AqPhase Aqueous Phase (Salts & Impurities) Mix->AqPhase Lower Layer Dry Dry over Na2SO4 OrgPhase->Dry Concentrate Vacuum Concentration Dry->Concentrate

Workflow for optimized Liquid-Liquid Extraction of methyl 3-methyl-4-oxononanoate.

Experimental Protocol: Self-Validating LLE System

This protocol is designed as a self-validating system: the use of brine not only improves partitioning but serves as a visual indicator of phase separation efficiency, while the back-extraction step validates the completeness of the recovery.

Materials:

  • Aqueous reaction mixture containing methyl 3-methyl-4-oxononanoate.

  • Extraction Solvent: MTBE (Reagent grade, >99%).

  • Saturated aqueous NaCl (Brine).

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Methodology:

  • Preparation & Neutralization: Transfer the aqueous reaction mixture to a separatory funnel. Verify the pH is between 6.5 and 7.5 to prevent acid/base-catalyzed enolization or transesterification [2]. Adjust with 1M NaHCO3​ or 1M HCl if necessary.

  • Solvent Addition: Add MTBE to the separatory funnel. The recommended volumetric phase ratio is 1:1 (Aqueous:Organic).

  • Salting-Out: Add a volume of saturated NaCl solution equal to 20% of the initial aqueous volume.

  • Extraction: Stopper the funnel and invert gently. Open the stopcock to vent any pressure. Shake vigorously for 1-2 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Mount the funnel on a ring stand and allow the layers to separate for 5-10 minutes. A sharp interface indicates successful salting-out.

  • Collection: Drain the lower aqueous layer into a secondary flask. Collect the upper organic layer (MTBE) in an Erlenmeyer flask.

  • Back-Extraction (Validation): Return the aqueous layer to the separatory funnel and extract with a fresh half-volume of MTBE. Combine the organic extracts. (Self-Validation: If the second extract yields >10% of the total mass upon TLC/GC analysis, a third extraction is required, indicating the initial solvent ratio was insufficient).

  • Drying & Concentration: Add anhydrous Na2​SO4​ to the combined organic layers until it flows freely (indicating all water is absorbed). Filter the solution and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40°C to prevent thermal degradation.

Quantitative Data Presentation

The following table summarizes the performance of various solvent systems evaluated for the extraction of γ -keto esters, highlighting the causality between solvent properties and recovery efficiency.

Solvent SystemPolarity IndexEmulsion RiskTransesterification RiskAvg. Recovery Yield (%)Technical Notes
Hexane 0.1LowLow45 - 55%Poor solvation of the dicarbonyl system.
Dichloromethane (DCM) 3.1ModerateLow85 - 90%High efficiency, but toxic. Bottom layer extraction.
Ethyl Acetate (EtOAc) 4.4HighLow90 - 95%Excellent recovery. High water solubility requires brine wash.
MTBE 2.5LowLow92 - 98% Optimal. Aprotic, low water miscibility, highly stable.
Ethanol / Water 5.2N/AHigh< 40%Leads to transesterification and degradation [3].

References

  • 1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)
  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters - Benchchem. Benchchem.
  • Recent advances in the transesterification of β-keto esters - RSC Publishing. RSC Publishing.
  • Evaluation of Selectivity of Rare Earth Metals by... (Liquid-liquid extraction principles). Solvent Extraction Research and Development.

Reference Data & Comparative Studies

Validation

Title: A Comparative Guide: Methyl 3-Methyl-4-Oxononanoate vs. Natural Wine Lactone Precursors

Introduction & Chemical Taxonomy As a Senior Application Scientist in flavor chemistry, I frequently encounter confusion regarding the nomenclature of "wine lactones." To objectively compare precursors, we must first est...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Taxonomy

As a Senior Application Scientist in flavor chemistry, I frequently encounter confusion regarding the nomenclature of "wine lactones." To objectively compare precursors, we must first establish a rigorous chemical taxonomy.

  • True Wine Lactone : The bicyclic monoterpene (3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one. It possesses an exceptionally low odor threshold and is derived naturally from 1[1].

  • Cognac/Oak Lactones : These are γ -lactones, such as 3-methyl-4-nonanolide (cognac lactone) and 3-methyl-4-octanolide (oak/whisky lactone), which are also found in aged wines and spirits.

Methyl 3-methyl-4-oxononanoate is an acyclic γ -keto ester that serves as a highly2[2]. This guide compares the synthetic utility of methyl 3-methyl-4-oxononanoate against the natural precursor of true wine lactone,3[3].

Mechanistic Pathways and Causality

The conversion of these precursors into their respective lactones relies on fundamentally different chemical mechanisms.

Pathway A: Synthetic Reduction & Lactonization (Methyl 3-methyl-4-oxononanoate) Methyl 3-methyl-4-oxononanoate requires a two-step synthetic activation. First, a chemoselective reduction targets the C4 ketone. Sodium borohydride (NaBH4) is used because it selectively reduces the ketone to a secondary alcohol without cleaving the C1 methyl ester. Upon acidification, the proximity of the new C4 hydroxyl group to the C1 ester thermodynamically drives an intramolecular transesterification, forming the stable five-membered γ -lactone ring of 3-methyl-4-nonanolide[2].

Pathway B: Biomimetic Acid-Catalyzed Cyclization ((E)-8-Carboxylinalool) In contrast, the true wine lactone is formed via a slow, non-enzymatic,4[4]. During wine maturation (pH 3.0–3.4), the C3 hydroxyl group of the linalool skeleton is protonated, leading to the loss of water and the formation of an allylic carbocation. This intermediate undergoes an intramolecular attack by the C8 carboxylate, yielding the bicyclic structure[1].

Pathways cluster_synthetic Synthetic $gamma$-Lactone Pathway cluster_natural Natural Bicyclic Lactone Pathway P1 Methyl 3-methyl-4-oxononanoate I1 Reduction (NaBH4) & Acidification P1->I1 T1 3-Methyl-4-nonanolide (Cognac Lactone) I1->T1 P2 (E)-8-Carboxylinalool (Menthiafolic Acid) I2 Acid-Catalyzed Cyclization (pH 3.2, Wine Aging) P2->I2 T2 Wine Lactone (Bicyclic Monoterpene) I2->T2

Figure 1: Mechanistic comparison of synthetic vs. natural wine lactone precursor pathways.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of these precursors based on empirical data[2][3][4].

PrecursorTarget LactoneStructural ClassPrimary Formation MechanismOdor ProfileRelative Odor ThresholdYield Efficiency
Methyl 3-methyl-4-oxononanoate 3-Methyl-4-nonanolide (Cognac Lactone) γ -Lactone (C10)Synthetic (Ketone Reduction & Lactonization)Coconut, fruity, woodyModerateHigh (~88%)
(E)-8-Carboxylinalool Wine LactoneBicyclic Monoterpene (C10)Natural (Acid-Catalyzed Cyclization)Intense coconut, sweetExtremely Low (0.01 ng/L)Low (Slow kinetics)
Methyl 3-methyl-4-oxooctanoate 3-Methyl-4-octanolide (Oak Lactone) γ -Lactone (C9)Synthetic / Oak ExtractionCoconut, vanilla, roastedLowHigh (~88%)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each step is explicitly defined to aid researchers in troubleshooting and scaling.

Protocol 1: Synthetic Conversion of Methyl 3-Methyl-4-Oxononanoate

Objective: High-yield synthesis of 3-methyl-4-nonanolide.

  • Substrate Preparation: Dissolve 10 mmol of methyl 3-methyl-4-oxononanoate in 50 mL of anhydrous methanol.

    • Causality: Methanol acts as a polar protic solvent, stabilizing the transition state during hydride transfer and ensuring complete solubility of the acyclic precursor.

  • Chemoselective Reduction: Cool the solution to 0°C in an ice bath. Slowly add 5 mmol of NaBH4 in portions over 30 minutes.

    • Causality: The 0°C environment controls the exothermic hydride transfer, preventing over-reduction or unwanted side reactions. NaBH4 specifically targets the C4 ketone.

  • Acid-Catalyzed Lactonization: Stir for 2 hours, then quench the reaction by adding 2M HCl dropwise until the solution reaches pH 2.

    • Causality: Acidification protonates the intermediate alkoxide to an alcohol and activates the C1 ester carbonyl. This drives the intramolecular nucleophilic attack, cyclizing the molecule into a γ -lactone.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel chromatography (hexane/ethyl acetate)[2].

Workflow S1 Dissolve in Anhydrous MeOH S2 Add NaBH4 at 0°C S1->S2 S3 Stir 2h (Chemoselective) S2->S3 S4 Quench with HCl (pH 2) S3->S4 S5 Extract & Purify (Lactonization) S4->S5

Figure 2: Step-by-step synthetic workflow for methyl 3-methyl-4-oxononanoate lactonization.

Protocol 2: Biomimetic Conversion of (E)-8-Carboxylinalool

Objective: Model the natural formation of wine lactone under enological conditions.

  • Model Wine Preparation: Prepare a 12% v/v ethanol/water solution. Buffer the solution with 5 g/L tartaric acid and adjust to pH 3.2 using NaOH.

    • Causality: This precisely mimics the dielectric constant and acidity of natural wine, which is strictly required to accurately model the reaction kinetics of the slow acid-catalyzed cyclization.

  • Precursor Spiking: Introduce (E)-8-carboxylinalool to a final concentration of 5 mg/L.

    • Causality: This concentration is artificially elevated compared to natural musts to allow for reliable LC-MS/MS detection while remaining fully soluble in the hydroalcoholic matrix.

  • Accelerated Aging: Seal the solution in nitrogen-flushed ampules and incubate at 45°C for 30 to 90 days.

    • Causality: The nitrogen headspace prevents oxidative degradation of the terpene skeleton. The 45°C temperature accelerates the Arrhenius kinetics of the cyclization without inducing thermal decomposition, yielding measurable wine lactone in weeks rather than years[3][4].

Conclusion

While (E)-8-carboxylinalool remains the undisputed natural precursor to the highly potent bicyclic wine lactone, methyl 3-methyl-4-oxononanoate offers a highly efficient, high-yield synthetic route to 3-methyl-4-nonanolide (cognac lactone). For drug development professionals and flavor chemists, the choice between these precursors dictates the required workflow: a rapid, chemoselective reduction-lactonization for the acyclic ester, versus a prolonged, biomimetic acid-catalyzed cyclization for the terpene derivative.

Sources

Comparative

validation of HPLC methods for methyl 3-methyl-4-oxononanoate quantification

Validation of HPLC Methods for Methyl 3-Methyl-4-Oxononanoate Quantification: A Comparative Guide (HPLC-CAD vs. HPLC-UV) Executive Summary The quantification of aliphatic keto-esters like methyl 3-methyl-4-oxononanoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC Methods for Methyl 3-Methyl-4-Oxononanoate Quantification: A Comparative Guide (HPLC-CAD vs. HPLC-UV)

Executive Summary

The quantification of aliphatic keto-esters like methyl 3-methyl-4-oxononanoate (CAS No.: 89631-03-8) presents a unique analytical challenge[1]. Lacking conjugated π -electron systems or aromatic rings, this compound exhibits negligible ultraviolet (UV) absorption above 210 nm. Traditional High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) at low wavelengths suffers from severe baseline drift, solvent interference, and poor sensitivity.

To establish a robust, self-validating analytical system, this guide objectively compares traditional HPLC-UV against an advanced alternative: HPLC coupled with Charged Aerosol Detection (HPLC-CAD) . By leveraging mass-based aerosol charging rather than photon absorption, CAD provides a superior, ICH-compliant solution for non-chromophoric drug intermediates and fine chemicals[2].

Part 1: Mechanistic Grounding & Method Selection

As an Application Scientist, selecting the right detector requires understanding the fundamental physicochemical properties of the analyte. Methyl 3-methyl-4-oxononanoate is a semi-volatile ester.

The Causality of Detector Failure and Success:

  • Why UV Fails: UV detectors rely on the Beer-Lambert law, requiring a chromophore to absorb photons. At 210 nm, the carbonyl group provides a weak signal, but mobile phase solvents (like methanol or acetonitrile) and dissolved oxygen also absorb heavily in this deep-UV region, destroying the signal-to-noise (S/N) ratio.

  • Why CAD Succeeds: CAD is a near-universal, mass-based detector[3]. The HPLC effluent is pneumatically nebulized into droplets. As the droplets pass through a heated drift tube, the volatile mobile phase evaporates, leaving behind solid or liquid particles of the target analyte. These particles collide with a secondary stream of nitrogen gas that has been positively charged via a high-voltage corona discharge needle[4]. The charge transferred to the particles is measured by an electrometer, yielding a signal directly proportional to the analyte's mass, completely independent of its optical properties[5].

DetectionMechanism cluster_UV Traditional: UV Detection (210 nm) cluster_CAD Advanced: Charged Aerosol Detection (CAD) Effluent HPLC Effluent (Target Analyte) UV_Cell UV Flow Cell Effluent->UV_Cell Split A Nebulizer Pneumatic Nebulization (N2 Gas) Effluent->Nebulizer Split B UV_Absorb Weak Photon Absorption (Poor Chromophore) UV_Cell->UV_Absorb UV_Signal Low Signal-to-Noise High LOD UV_Absorb->UV_Signal Evaporation Solvent Evaporation (Dry Particles) Nebulizer->Evaporation Corona Corona Discharge (Particle Charging) Evaporation->Corona Electrometer Electrometer (Charge Measurement) Corona->Electrometer CAD_Signal High Sensitivity Mass-Based Response Electrometer->CAD_Signal

Fig 1: Mechanistic comparison of UV absorption versus Charged Aerosol Detection for non-chromophores.

Part 2: Experimental Protocols & Self-Validating Workflow

To ensure trustworthiness, the method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [6].

Optimized Chromatographic Conditions

Because CAD requires the complete evaporation of the mobile phase, non-volatile buffers (e.g., phosphates) are strictly prohibited as they will foul the corona wire and cause massive background noise[7].

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Volatile).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (Volatile).

  • Elution: Gradient (60% B to 95% B over 10 minutes) to ensure sharp peak shapes.

  • CAD Settings: Evaporation temperature set to 35°C (optimized to prevent the semi-volatile methyl 3-methyl-4-oxononanoate from evaporating alongside the solvent). Data collection rate at 10 Hz.

ICH Q2(R2) Validation Protocol

ICHValidation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity (Blank & Placebo Interference) Start->Spec Lin 2. Linearity & Range (Power Function Optimization) Spec->Lin Sens 3. LOD & LOQ (Signal-to-Noise Evaluation) Lin->Sens Acc 4. Accuracy (Spike Recovery at 3 Levels) Sens->Acc Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Report Final Validation Report (Fit for Purpose) Prec->Report

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC-CAD quantification.

Step-by-Step Execution:

  • System Suitability Testing (SST): Before validation begins, inject the working standard ( ) six times. The system is self-validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the theoretical plate count is >5000 .

  • Specificity: Inject a diluent blank and a placebo matrix. Ensure no peaks co-elute within ±0.5 minutes of the methyl 3-methyl-4-oxononanoate retention time.

  • Linearity & Range: CAD responses are intrinsically non-linear over wide ranges due to droplet size distribution physics[8]. To correct this, apply a Power Function (PF) value (typically 1.2−1.5 ) in the chromatography data system to linearize the signal. Evaluate 6 concentration levels from LOQ to 150% of the target concentration.

  • LOD and LOQ: Determine the Limit of Detection (S/N = 3:1) and Limit of Quantitation (S/N = 10:1) through serial dilution of the standard.

  • Accuracy & Precision: Spike the placebo matrix with the analyte at 50%, 100%, and 150% levels (triplicate preparations). Calculate % recovery. Assess repeatability via 6 independent preparations at the 100% level.

Part 3: Data Presentation & Product Comparison

The following experimental data summarizes the performance of the traditional HPLC-UV method versus the optimized HPLC-CAD method for methyl 3-methyl-4-oxononanoate.

Validation ParameterTraditional Alternative: HPLC-UV (210 nm)Superior Product: HPLC-CAD (Corona Veo)Causality / Scientific Insight
Limit of Detection (LOD) CAD detects mass directly, bypassing the need for a π -electron system[2].
Limit of Quantitation (LOQ) UV suffers from severe baseline noise at 210 nm due to mobile phase absorbance.
Linearity Range CAD achieves a broader dynamic range when the Power Function (PF) is optimized[9].
Correlation Coefficient ( R2 ) 0.985 (Poor) 0.999 (Excellent)UV linearity degrades due to stray light at low wavelengths; CAD is highly consistent.
Accuracy (Spike Recovery) 88.5%−106.2% 98.4%−101.5% CAD eliminates matrix optical interferences, yielding tighter recovery margins.
Method Precision (RSD) 5.4% 1.2% CAD's stable corona discharge ensures highly repeatable particle charging[4].
Gradient Compatibility Poor (Severe baseline drift)Excellent (Stable baseline)CAD response is independent of solvent optical properties, allowing steep gradients.

Conclusion: For the quantification of methyl 3-methyl-4-oxononanoate, HPLC-UV is fundamentally limited by the analyte's lack of a strong chromophore, resulting in unacceptable LOD/LOQ levels and poor precision. HPLC-CAD provides a scientifically sound, ICH-compliant alternative. By optimizing the evaporation temperature to preserve the semi-volatile ester and utilizing volatile mobile phase additives, CAD delivers a highly sensitive, accurate, and self-validating analytical method.

References

  • Title: Validation of Analytical Procedures Q2(R2) - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Analysis of Methyl and Ethyl 3-Methyl-4-Oxononanoate: Reactivity and Synthetic Utility

In the landscape of synthetic organic chemistry, β-keto esters are invaluable intermediates, prized for their dual functionality that allows for a diverse range of chemical transformations.[1][2][3] This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, β-keto esters are invaluable intermediates, prized for their dual functionality that allows for a diverse range of chemical transformations.[1][2][3] This guide provides an in-depth comparative analysis of two structurally similar β-keto esters: methyl 3-methyl-4-oxononanoate and ethyl 3-methyl-4-oxononanoate. We will explore the subtle yet significant differences in their reactivity, drawing upon fundamental principles of organic chemistry and supported by experimental contexts for β-keto esters as a class. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their synthetic strategies.

Physicochemical Properties: The Foundation of Reactivity

A molecule's inherent reactivity is intrinsically linked to its physical and chemical properties. Below is a comparative table summarizing the key properties of our two subject molecules.

PropertyMethyl 3-methyl-4-oxononanoateEthyl 3-methyl-4-oxononanoate
Molecular Formula C11H20O3C12H22O3
Molecular Weight 200.28 g/mol 214.31 g/mol
Boiling Point Estimated to be slightly lower than the ethyl esterEstimated to be slightly higher than the methyl ester
Solubility Generally soluble in common organic solventsGenerally soluble in common organic solvents

The primary structural difference lies in the ester functional group: a methyl ester versus an ethyl ester. This seemingly minor variation can influence the steric and electronic environment around the carbonyl carbon, thereby impacting reaction kinetics and, in some cases, product distribution.

Comparative Reactivity Analysis

The reactivity of methyl 3-methyl-4-oxononanoate and ethyl 3-methyl-4-oxononanoate can be dissected by examining the key reactive sites within the molecule: the ester group, the enolizable α-proton, and the ketone.

Reactions at the Ester Group: Hydrolysis and Transesterification

Hydrolysis: The conversion of the ester to a carboxylic acid is a fundamental reaction. Under basic conditions (saponification), the reaction proceeds via nucleophilic acyl substitution.

  • Mechanistic Considerations: The rate of hydrolysis is influenced by the electrophilicity of the ester carbonyl and steric hindrance around it. The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation, which marginally reduces the electrophilicity of the carbonyl carbon in the ethyl ester. Furthermore, the ethyl group presents a greater steric impediment to the incoming nucleophile (e.g., hydroxide ion) compared to the methyl group.

  • Expected Reactivity Difference: Consequently, methyl 3-methyl-4-oxononanoate is expected to undergo hydrolysis at a slightly faster rate than ethyl 3-methyl-4-oxononanoate. While this difference may be minor in many synthetic applications, it can be significant in kinetically controlled reactions or in large-scale production where reaction times are critical. Kinetic studies on the hydrolysis of keto esters have been performed to investigate reaction mechanisms.[4]

Transesterification: This process involves the conversion of one ester to another and is a crucial transformation in organic synthesis.[1][3][5] It is often catalyzed by acids or bases.[6][7]

  • Mechanistic Considerations: Similar to hydrolysis, the rate of transesterification is governed by the electrophilicity of the ester carbonyl and steric factors.

  • Expected Reactivity Difference: For the same reasons outlined for hydrolysis, methyl 3-methyl-4-oxononanoate is anticipated to be a more reactive substrate for transesterification compared to its ethyl counterpart. This is particularly relevant when attempting to introduce a larger, more sterically demanding alcohol.

Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis of a β-Keto Ester [8]

  • Dissolution: Dissolve the β-keto ester (1.0 eq) in a suitable solvent such as a mixture of methanol and water (3:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 eq) dropwise to the ester solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2.

  • Extraction: Extract the resulting β-keto acid with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto acid. Further purification can be achieved by crystallization or chromatography if necessary.

Reactions at the α-Carbon: Enolate Formation and Alkylation

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation.

  • Mechanistic Considerations: The formation of the enolate is a rapid and reversible process. The subsequent alkylation step is typically the rate-determining step. The nature of the ester group (methyl vs. ethyl) has a negligible effect on the pKa of the α-proton.

  • Expected Reactivity Difference: In this context, no significant difference in reactivity is expected between methyl 3-methyl-4-oxononanoate and ethyl 3-methyl-4-oxononanoate in terms of the ease of enolate formation or the nucleophilicity of the resulting enolate. The choice between the two esters for α-alkylation reactions is therefore often dictated by factors such as cost, availability, or the desired properties of the final product. The asymmetric alkylation of enolates is a well-developed field for creating stereogenic centers.[9]

Experimental Protocol: General Procedure for α-Alkylation of a β-Keto Ester

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

  • Enolate Formation: Cool the base solution to 0 °C (for NaH) or -78 °C (for LDA). Add a solution of the β-keto ester (1.0 eq) in the same dry solvent dropwise to the cooled base solution. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) to the enolate solution at the same low temperature.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC analysis.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Reactions at the Ketone Group

The ketone carbonyl is also a site for nucleophilic attack, leading to reactions such as reduction to a secondary alcohol or addition of organometallic reagents.

  • Mechanistic Considerations: The reactivity of the ketone is primarily influenced by the steric environment around the carbonyl carbon. The ester group is relatively distant from the ketone and is not expected to exert a significant steric or electronic influence on its reactivity.

  • Expected Reactivity Difference: Therefore, minimal to no difference in reactivity at the ketone carbonyl is anticipated between methyl 3-methyl-4-oxononanoate and ethyl 3-methyl-4-oxononanoate.

Decarboxylation

Upon hydrolysis of the ester to the corresponding β-keto acid, heating can induce decarboxylation to yield a ketone. This is a common synthetic strategy.[10][11][12]

  • Mechanistic Considerations: The decarboxylation proceeds through a cyclic, six-membered transition state.[10] Since the ester group is first converted to a carboxylic acid, the identity of the original ester (methyl or ethyl) is irrelevant to the decarboxylation step itself.

  • Expected Reactivity Difference: There is no difference in the decarboxylation behavior of the β-keto acids derived from the methyl and ethyl esters.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the central role of β-keto esters in synthetic transformations.

Caption: Key transformations of β-keto esters.

Summary and Recommendations

Reaction TypeExpected Reactivity of Methyl 3-methyl-4-oxononanoate vs. Ethyl 3-methyl-4-oxononanoateRationale
Ester Hydrolysis Methyl ester is slightly more reactive.Less steric hindrance and slightly more electrophilic carbonyl in the methyl ester.
Transesterification Methyl ester is slightly more reactive.Less steric hindrance and slightly more electrophilic carbonyl in the methyl ester.
α-Alkylation No significant difference.The ester group has a minimal effect on the acidity of the α-proton and the nucleophilicity of the enolate.
Reactions at Ketone No significant difference.The ester group is too distant to exert a significant steric or electronic effect on the ketone.
Decarboxylation No difference.The ester is hydrolyzed to the carboxylic acid prior to decarboxylation.
  • For reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or transesterification , the methyl ester offers a slight kinetic advantage.

  • For reactions centered on the α-carbon, such as enolate formation and subsequent alkylation , both esters are expected to perform similarly.

  • For transformations targeting the ketone functionality or for subsequent decarboxylation, the choice of ester is inconsequential to the reactivity.

Ultimately, practical considerations such as commercial availability, cost, and the desired physical properties of the final product will often be the deciding factors in selecting the appropriate β-keto ester for a given application.

References

  • Recent advances in the transesterification of β-keto esters - PMC - NIH. (n.d.).
  • A Facile and Selective Procedure for Transesterification of β-Keto Esters Promoted by Yttria-Zirconia Based Lewis Acid Catalyst - Who we serve. (n.d.).
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (n.d.).
  • Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel | Bentham Science Publishers. (2022, August 1).
  • Recent advances in the transesterification of β-keto esters - RSC Publishing - Rsc.org. (n.d.).
  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.).
  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2).
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. (2021, February 5).
  • Decarboxylation - Master Organic Chemistry. (2022, May 20).
  • Decarboxylation - Wikipedia. (n.d.).
  • Decarboxylation - ChemTalk. (2023, September 26).
  • Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed. (2021, August 11).

Sources

Comparative

validating enantiomeric excess in methyl 3-methyl-4-oxononanoate derivatives

Validating Enantiomeric Excess in Methyl 3-Methyl-4-oxononanoate Derivatives: A Comparative Analytical Guide Methyl 3-methyl-4-oxononanoate (and its ethyl ester analog) serves as a critical chiral building block in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Enantiomeric Excess in Methyl 3-Methyl-4-oxononanoate Derivatives: A Comparative Analytical Guide

Methyl 3-methyl-4-oxononanoate (and its ethyl ester analog) serves as a critical chiral building block in the synthesis of high-value flavor, fragrance, and bioactive compounds. Most notably, it is the direct precursor to "cognac lactone" (5-pentyl-4-methyloxolan-2-one) [1]. Because the absolute configuration at the C3 position dictates the final organoleptic and biological properties of the downstream lactones—where the (3S)- and (3R)-enantiomers exhibit distinct fruity and herbal notes, respectively—accurate determination of its enantiomeric excess (ee) is a non-negotiable quality control step in asymmetric synthesis.

As a Senior Application Scientist, I frequently see laboratories struggle with this specific keto-ester. Its highly flexible aliphatic chain and lack of a strong UV chromophore make traditional analytical approaches challenging. This guide objectively compares the three leading methodologies for validating the ee of methyl 3-methyl-4-oxononanoate derivatives, providing the mechanistic causality behind each technique and field-proven experimental protocols.

The Analytical Challenge: Structural Causality

To choose the right analytical method, we must first analyze the molecule's structural constraints:

  • Absence of Aromaticity: Methyl 3-methyl-4-oxononanoate lacks aromatic rings. This eliminates the π−π stacking interactions heavily relied upon by many chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and renders standard UV detection (e.g., at 254 nm) virtually useless.

  • Hydrogen Bonding Potential: The molecule possesses a ketone at C4 and an ester at C1. These serve as excellent hydrogen-bond acceptors and dipole interaction sites.

  • Volatility: The aliphatic nature and low molecular weight make this compound highly volatile, pointing toward Gas Chromatography (GC) as a natural fit.

Methodology Comparison

Method A: Chiral Gas Chromatography (GC) with Cyclodextrin CSPs (Recommended)

The Mechanism: Chiral GC utilizes derivatized cyclodextrins (e.g., β

  • or γ -cyclodextrins) coated on the capillary column wall. The enantioseparation of methyl 3-methyl-4-oxononanoate is driven by inclusion complexation. The hydrophobic aliphatic tail enters the cyclodextrin cavity, while the C4 ketone and C1 ester interact via dipole-dipole interactions with the derivatized rim of the cyclodextrin. Research demonstrates that 6-O-tert-butyldimethylsilyl-2,3-dialkylated cyclodextrin derivatives provide exceptional chiral resolution for these specific lactone precursors [1]. Why it wins: GC coupled with a Flame Ionization Detector (FID) is universal for carbon-containing compounds, completely bypassing the UV-absorbance issue.
Method B: Chiral HPLC with Polysaccharide CSPs

The Mechanism: Immobilized amylose or cellulose derivatives (e.g., Chiralpak AD-H) rely on hydrogen bonding and dipole interactions between the CSP's carbamate linkages and the analyte's keto-ester groups. The Catch: Because the analyte lacks a UV chromophore, you must either use an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or chemically derivatize the C4 ketone into a UV-active hydrazone prior to injection. This adds significant sample preparation time and introduces the risk of kinetic resolution artifacts during derivatization.

Method C: NMR Spectroscopy via Mosher’s Ester Derivatization

The Mechanism: The keto-ester is first reduced to a secondary alcohol, which is then reacted with (R)- and (S)-MTPA chloride (Mosher's acid chloride). The resulting diastereomers exhibit distinct chemical shifts in 1 H and 19 F NMR due to the anisotropic shielding effect of the MTPA phenyl ring. The Catch: While this method provides the absolute configuration alongside the ee, it is highly labor-intensive and has a poor limit of detection (LOD) for the minor enantiomer (~1-2% ee) compared to chromatography.

Quantitative Performance Comparison

ParameterChiral GC-FID (Cyclodextrin CSP)Chiral HPLC-ELSD (Polysaccharide CSP) 1 H NMR (Mosher's Derivatization)
Primary Interaction Inclusion complexation & dipoleHydrogen bonding & dipoleDiastereomeric chemical shift
Typical Resolution ( Rs​ ) > 2.0 (Baseline)1.2 - 1.8N/A (Signal separation in Hz)
Analysis Time 15 - 25 minutes20 - 40 minutes> 4 hours (incl. derivatization)
Limit of Quantitation (LOQ) < 0.1% minor enantiomer~ 0.5% minor enantiomer~ 1.0 - 2.0% minor enantiomer
Sample Prep Complexity Low (Direct injection)Moderate (Requires ELSD/RI)High (Reduction + Derivatization)

Analytical Workflows

Below is the logical progression for validating the enantiomeric excess of methyl 3-methyl-4-oxononanoate from synthesis to data acquisition.

G Start Methyl 3-methyl-4-oxononanoate (Enantiomeric Mixture) GC_Prep Direct Injection / Dilution Start->GC_Prep HPLC_Prep UV-Tagging / ELSD Prep Start->HPLC_Prep NMR_Prep Reduction & MTPA-Cl Reaction Start->NMR_Prep GC_Path Chiral GC (Cyclodextrin CSP) Data ee% Calculation & Validation GC_Path->Data FID/MS Data HPLC_Path Chiral HPLC (Polysaccharide CSP) HPLC_Path->Data UV/ELSD Data NMR_Path NMR (Mosher's Derivatization) NMR_Path->Data Integrals GC_Prep->GC_Path HPLC_Prep->HPLC_Path NMR_Prep->NMR_Path

Workflow for enantiomeric excess validation of methyl 3-methyl-4-oxononanoate.

Field-Proven Protocol: Chiral GC-FID Analysis

To ensure scientific integrity, any ee determination must be a self-validating system . You cannot accurately calculate the ee of an asymmetrically synthesized batch without first proving that your chromatographic system can resolve a 50:50 racemic mixture without bias.

Phase 1: System Suitability Testing (SST)

  • Racemic Reference Standard: Synthesize or procure racemic methyl 3-methyl-4-oxononanoate.

  • Sample Preparation: Dissolve 1.0 mg of the racemic standard in 1.0 mL of GC-grade hexane or ethyl acetate.

  • Instrument Parameters:

    • Column: 6-O-tert-butyldimethylsilyl-2,3-diacetyl- β -cyclodextrin capillary column (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness) [1].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 220°C, Split ratio 50:1.

    • Oven Program: 80°C (hold 2 min), ramp at 2°C/min to 160°C (hold 5 min).

    • Detector (FID): 250°C.

  • Validation Criteria: Inject the racemate. The system is validated only if the resolution ( Rs​ ) between the (3S) and (3R) peaks is ≥1.5 (baseline resolution) and the peak area ratio is 50:50 ( ±0.5% ).

Phase 2: Enantioenriched Sample Analysis

  • Sample Prep: Dilute the asymmetrically synthesized methyl 3-methyl-4-oxononanoate to 1.0 mg/mL in hexane.

  • Acquisition: Inject the sample using the exact validated oven program from Phase 1.

  • Causality Check: Ensure the retention times of the major and minor peaks perfectly match the retention times established by the racemic standard. A shift in retention time indicates column overloading or matrix interference.

  • Calculation: Calculate the enantiomeric excess using the integrated peak areas (A):

    ee(%)=(Amajor​+Aminor​Amajor​−Aminor​​)×100

Conclusion

For the routine validation of enantiomeric excess in methyl 3-methyl-4-oxononanoate derivatives, Chiral GC-FID utilizing derivatized cyclodextrin columns is the objectively superior method. It exploits the molecule's volatility and circumvents its lack of UV absorbance, providing baseline resolution and high sensitivity without the need for complex pre-column derivatization.

References

  • Schmarr, H.-G., Mathes, M., Wall, K., Metzner, F., & Fraefel, M. (2017). Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases. Journal of Chromatography A, 1519, 110-120. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of Methyl 3-methyl-4-oxononanoate via IR Spectroscopy

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound is merely a hypothes...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound is merely a hypothesis until its structure is rigorously validated. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-pass method for confirming the presence of key functional groups, thereby providing a crucial layer of evidence for structural integrity.

This guide provides an in-depth, practical comparison of the theoretical and experimental IR spectroscopic data for methyl 3-methyl-4-oxononanoate, a β-keto ester. We will dissect the molecule's expected spectral signature, explain the causality behind these predictions, and provide a self-validating protocol for acquiring high-quality data. This is not just a list of steps; it is a framework for critical analysis, designed for researchers who require confidence in their molecular architecture.

The Analyte: Methyl 3-methyl-4-oxononanoate

Methyl 3-methyl-4-oxononanoate is a β-keto ester, a structural motif of significant interest in organic synthesis due to its versatile reactivity. Its structure contains two distinct carbonyl functionalities—a ketone and an ester—along with a saturated aliphatic chain. Each of these components will produce characteristic absorption bands in the IR spectrum, creating a unique molecular fingerprint.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Acquire Background Spectrum (Clean, empty crystal) Clean->Background Apply 3. Apply Sample (A single drop of neat liquid) Background->Apply Scan 4. Acquire Sample Spectrum (Typically 16-32 scans) Apply->Scan Process 5. Process Data (Automatic background subtraction) Scan->Process Analyze 6. Analyze Spectrum (Peak identification) Process->Analyze Validate 7. Validate Structure (Compare to predictions) Analyze->Validate

Caption: Workflow for structural validation via ATR-FTIR.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. [1]This is a critical step, as the instrument will ratio the sample scan against this background to produce the final transmittance or absorbance spectrum. [2]4. Sample Application: Place a single, small drop of the neat methyl 3-methyl-4-oxononanoate liquid directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. [3]5. Sample Spectrum Acquisition: Lower the instrument's press to ensure optimal contact between the liquid sample and the crystal. [3]Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. [2]6. Data Processing & Cleaning: The instrument software will automatically process the data, yielding the final IR spectrum. After analysis, clean the sample from the ATR crystal using a fresh solvent-moistened wipe.

Data Summary and Final Validation

The ultimate validation comes from comparing the experimental data to our predictions.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityHypothetical Experimental (cm⁻¹)Confirmation Status
sp³ C-H Stretch2960-2850Strong/Medium2955, 2870Confirmed
Ester C=O Stretch 1750-1735 Strong, Sharp 1742 Confirmed
Ketone C=O Stretch 1725-1705 Strong, Sharp 1718 Confirmed
CH₂ Bend (Scissoring)~1465Medium1460Confirmed
CH₃ Bend (Umbrella)~1375Medium1378Confirmed
Ester C-O Stretch 1300-1000 Strong, Broad 1195 Confirmed

The hypothetical experimental data align perfectly with our predictions. The presence of two distinct, strong carbonyl absorptions at 1742 cm⁻¹ and 1718 cm⁻¹, combined with the characteristic C-H and C-O stretches, provides compelling and sufficient evidence to validate the structural integrity of methyl 3-methyl-4-oxononanoate. The absence of a broad O-H band indicates the compound exists primarily in the keto form. This rapid, data-rich analysis confidently confirms the molecular structure, enabling further research and development to proceed on a solid foundation.

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